Parp-2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-3-6-18-17(13-15)23-20(27-18)14-1-4-16(5-2-14)22-19(25)7-8-24-9-11-26-12-10-24/h1-6,13H,7-12H2,(H,22,25) |
InChI Key |
YUAYKEBADVSFNL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parp-2-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-3, also identified as Compound 12 in seminal research, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2). PARP-2 is a key enzyme in the cellular DNA damage response (DDR), primarily involved in the base excision repair (BER) pathway. Inhibition of PARP-2 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, leveraging the principle of synthetic lethality. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and providing insights into the experimental methodologies used for its characterization.
Core Mechanism of Action: PARP-2 Inhibition
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PARP-2. Like other PARP inhibitors, it is believed to compete with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the catalytic domain of the PARP-2 enzyme. Upon DNA damage, particularly single-strand breaks (SSBs), PARP-2 is recruited to the site of the lesion. Its activation leads to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.
By blocking the catalytic activity of PARP-2, this compound prevents the formation of these PAR chains. The consequence of this inhibition is twofold:
-
Inhibition of DNA Repair: The recruitment of the necessary DNA repair machinery to the site of single-strand breaks is impaired. These unrepaired SSBs can then collapse into more cytotoxic double-strand breaks (DSBs) during DNA replication.
-
PARP Trapping (Putative): While not explicitly demonstrated for this compound in the available literature, a key mechanism for many potent PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of the damage. This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to enhanced cytotoxicity, particularly in cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations).
The accumulation of DSBs in cancer cells with compromised HR repair overwhelms their DNA repair capacity, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells while sparing normal cells with functional HR is the basis of the synthetic lethality approach.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Biochemical Activity | IC50 (µM) | Reference |
| PARP-2 Enzyme Inhibition | 0.07 | [1] |
| Cellular Activity (MCF-7 Breast Cancer Cells) | Parameter | Value | Reference |
| Cytotoxicity (IC50) | 6.05 ± 0.4 µM | [1] | |
| Cell Cycle Arrest (at 6.05 µM for 24h) | G2/M phase arrest | Increased cell population in G2/M | [1] |
| Apoptosis Induction (at 6.05 µM for 24h) | Early Apoptosis | Significant increase in Annexin V positive cells | [1] |
| Late Apoptosis/Necrosis | Significant increase in Annexin V & PI positive cells | [1] |
| Cellular Activity (MDA-MB-231 Breast Cancer Cells) | Parameter | Value | Reference |
| Cytotoxicity (IC50) | 6.14 ± 0.5 µM | [1] |
Signaling Pathways and Experimental Workflows
PARP-2 Mediated DNA Damage Response and its Inhibition
The following diagram illustrates the central role of PARP-2 in the base excision repair pathway and how this compound intervenes.
Caption: Inhibition of PARP-2 by this compound blocks PAR chain synthesis, preventing the recruitment of BER proteins and leading to the inhibition of DNA repair.
Cellular Consequences of PARP-2 Inhibition by this compound
The inhibition of PARP-2 by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Caption: this compound-mediated PARP-2 inhibition leads to DSB formation, activating the DDR, which in turn causes G2/M cell cycle arrest and apoptosis.
Experimental Workflow for Characterization of this compound
The following diagram outlines the typical experimental workflow used to characterize the activity of this compound.
Caption: A standard workflow for characterizing this compound involves biochemical assays to determine its inhibitory potency, followed by cellular assays to assess its effects on cancer cells.
Experimental Protocols
In Vitro PARP-2 Inhibition Assay (Chemiluminescent)
This assay is designed to measure the PARP-2 inhibitory activity of a compound.
-
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP-2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
This compound (or other test compounds)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of the histone-coated plate, add the PARP-2 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the light output using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
MDA-MB-231 and MCF-7 breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
MCF-7 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat MCF-7 cells with this compound (at its IC50 concentration of 6.05 µM) or vehicle for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the induction of apoptosis and necrosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells) and stain the DNA.
-
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat MCF-7 cells with this compound (at its IC50 concentration of 6.05 µM) or vehicle for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Conclusion
This compound is a potent inhibitor of PARP-2 that demonstrates significant anti-proliferative and pro-apoptotic activity in breast cancer cell lines. Its mechanism of action is centered on the inhibition of PARP-2's role in DNA single-strand break repair, leading to the accumulation of cytotoxic double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent in oncology. Future studies should focus on elucidating its selectivity profile across the PARP family and evaluating its in vivo efficacy and safety in relevant animal models.
References
An In-depth Technical Guide on the Role of PARP-2 in DNA Single-Strand Break Repair
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a crucial, albeit nuanced, role in the maintenance of genomic stability.[1] As a member of the DNA damage-dependent PARP family, alongside the well-characterized PARP-1 and PARP-3, PARP-2 is activated by DNA strand breaks and is integral to the single-strand break repair (SSBR) and base excision repair (BER) pathways.[1][2] While PARP-1 is responsible for the majority of poly(ADP-ribose) (PAR) synthesis following DNA damage, PARP-2 possesses distinct functions and kinetics that are not merely redundant.[3] It exhibits a preference for later-stage repair intermediates, interacts uniquely with core repair factors, and its persistent localization at damage sites suggests a specialized regulatory function.[1][3][4] Understanding the specific contributions of PARP-2 is critical for the development of next-generation, isoform-selective PARP inhibitors, which promise a more targeted therapeutic approach with potentially fewer off-target effects.[1] This guide provides a detailed examination of PARP-2's mechanism, its interactions within the SSBR pathway, quantitative data on its biochemical activities, and key experimental protocols for its study.
The Core Mechanism of PARP-2 in Single-Strand Break Repair
The canonical function of PARP-2 in SSBR involves detecting DNA lesions, catalyzing the synthesis of PAR, and facilitating the recruitment of downstream repair machinery. This process can be broken down into several key stages.
DNA Damage Recognition and Activation
PARP-2 is rapidly recruited to sites of DNA damage, where its catalytic activity is stimulated by binding to broken DNA strands.[1] Unlike PARP-1, which recognizes a broad range of DNA breaks, PARP-2 shows a higher affinity for specific DNA structures that are characteristic of later stages in the BER/SSBR process.[1]
-
DNA Substrate Specificity: Single-molecule imaging and binding assays have shown that PARP-2 is preferentially recruited to SSBs over double-strand breaks (DSBs).[1] It displays the highest affinity for flap-containing DNA structures and is preferentially activated by 5' phosphorylated DNA breaks, which are ligation-competent ends.[1][5][6] This suggests PARP-2's primary role may be in recognizing and processing intermediates that arise after initial damage processing by other enzymes.[1]
Catalytic Activity: Poly(ADP-ribosyl)ation (PARylation)
Upon binding to a DNA break, PARP-2 undergoes a conformational change that activates its catalytic domain. Using cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, PARP-2 synthesizes and covalently attaches long, branched chains of poly(ADP-ribose) (PAR) onto acceptor proteins, including itself (autoPARylation) and other nuclear proteins like histones.[1][4][7]
-
The PAR Signal: The newly synthesized PAR polymer, with its high negative charge, acts as a transient signaling scaffold.[7] It facilitates the decondensation of chromatin structure around the lesion, increasing accessibility for repair factors.[7][8]
-
Signal Termination: The PAR signal is short-lived, as the polymer is rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG) and poly(ADP-ribose) hydrolase 3 (ARH3), ensuring a dynamic and tightly regulated repair process.[1]
Recruitment of the SSBR Machinery
The primary function of the PAR scaffold generated by PARPs is the recruitment and assembly of the core SSBR machinery.
-
XRCC1-Dependent Repair: The PAR chains serve as a binding platform for the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[3][7][9] XRCC1 is a crucial coordinator of SSBR, bringing together other essential enzymes, including DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα), to the site of damage for DNA synthesis and ligation.[9]
-
Distinct Kinetics from PARP-1: A key distinction lies in the dynamics of recruitment. PARP-1 accumulates at damage sites rapidly and transiently, whereas PARP-2 shows a delayed but more persistent accumulation.[3][4] Furthermore, the initial recruitment of XRCC1 to damage sites is dependent on PARP-1 activity, not PARP-2.[1][3][4] This temporal separation implies that PARP-1 initiates the repair cascade, while PARP-2 may function to sustain or regulate later steps.
Signaling Pathways and Protein Interactions
PARP-2 functions within a complex network of protein-protein interactions that define its role in the Base Excision Repair (BER) pathway, the primary mechanism for repairing SSBs arising from damaged bases.
PARP-2 in the Base Excision Repair Pathway
The BER pathway proceeds as follows:
-
Base Recognition and Excision: A DNA glycosylase identifies and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.
-
Strand Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone at the AP site, generating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.
-
PARP Activation and Recruitment: Both PARP-1 and PARP-2 are activated by the resulting SSB. PARP-1 is the primary initiator, responsible for the bulk of PAR synthesis that recruits the XRCC1 complex.[3]
-
End Processing and Gap Filling: DNA polymerase β (Polβ) removes the 5' end and fills the single-nucleotide gap.
-
Ligation: The XRCC1/DNA Ligase IIIα complex seals the final nick in the DNA backbone.[1]
PARP-2's role appears to be spatiotemporally distinct from PARP-1's, likely acting at later stages involving the processing of repair intermediates and modulating the activity of other BER factors.[1][9]
Figure 1: Simplified Base Excision Repair (BER) pathway showing the distinct temporal roles of PARP-1 and PARP-2.
Key Protein-Protein Interactions
PARP-2's function is heavily modulated by its direct interactions with other proteins in the SSBR complex.
-
PARP-1: PARP-1 and PARP-2 can form heterodimers.[10] This hetero-oligomerization can negatively regulate the PAR synthesis activity of both enzymes, suggesting a feedback mechanism to control the extent of the PAR signal.[9]
-
XRCC1: PARP-2 directly interacts with and PARylates XRCC1.[1][9] Conversely, XRCC1 can inhibit the dissociative automodification of PARP-2 and more effectively suppresses PARP-2's enzymatic activity compared to PARP-1's.[1][9][11] This points to a tight regulatory interplay.
-
DNA Polymerase β (Polβ): Both PARP-1 and PARP-2 can inhibit the DNA synthesis activity of Polβ. However, unlike with PARP-1, the autoPARylation of PARP-2 does not relieve this inhibition, suggesting a more dominant regulatory role.[6]
-
Flap Endonuclease 1 (FEN1): PARP-2 has been shown to inhibit FEN1 activity, an enzyme involved in long-patch BER.[5][6]
Quantitative Data Summary
Quantitative analysis of PARP-2's biochemical properties reveals key differences from PARP-1 and provides insight into its specific functions.
Table 1: PARP-2 Binding Affinity for DNA Repair Intermediates
| DNA Structure | Reported Dissociation Constant (Kd) | Reference | Notes |
|---|---|---|---|
| Flap-containing DNA | Highest Affinity | [1][6] | Suggests a role in later repair stages or long-patch BER. |
| 5'-overhang DNA | Lower Affinity than Flap, but Strongest Activator | [6][12] | Shows dissociation between binding affinity and catalytic activation. |
| 5' Phosphorylated SSBs | High Affinity & Preferential Activation | [1][5] | Binds to ligation-competent intermediates. |
| c-KIT1 G-Quadruplex | Nanomolar Affinity |[13][14] | Indicates roles beyond canonical SSBR, such as in promoter regions. |
Table 2: PARP-2 Protein-Protein Interaction Parameters
| Interacting Protein | Parameter | Value | Reference | Notes |
|---|---|---|---|---|
| PARP-1 | EC50 | ~40 nM | [11] | Forms stable heterodimers. |
| XRCC1 | EC50 | ~100-200 nM | [11] | Forms dynamic complexes modulated by DNA. |
| Polβ | EC50 | ~300-400 nM | [11] | Weaker, more transient interaction compared to XRCC1. |
| APE1 | EC50 | > 500 nM | [9] | Weak or indirect interaction. |
(Note: EC50 values are derived from fluorescence titration experiments and represent the half-maximal effective concentration for complex formation. Actual affinities may vary based on experimental conditions.)
Table 3: Comparative Analysis of PARP-1 and PARP-2 Properties
| Property | PARP-1 | PARP-2 | Reference |
|---|---|---|---|
| Contribution to Cellular PAR | ~85-90% | ~5-15% | [3][15] |
| Recruitment to Damage | Fast and Transient | Delayed and Persistent | [3][4] |
| XRCC1 Recruitment | Dependent on PARP-1 activity | Not required for initial recruitment | [3][4] |
| Effect of XRCC1 on Activity | Requires >4-fold excess for inhibition | Inhibited at equimolar concentrations | [11] |
| Genetic Redundancy | Parp1-/- mice are viable. | Parp2-/- mice are viable. | [16] |
| Double Knockout Phenotype | Parp1-/-Parp2-/- is embryonic lethal. | Parp1-/-Parp2-/- is embryonic lethal. |[2][10][16] |
Key Experimental Protocols
Investigating the specific role of PARP-2 requires assays that can distinguish its activity and interactions from those of the more abundant PARP-1.
PARP-2 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the catalytic activity of PARP-2 by measuring the consumption of NAD+.
-
Principle: The assay measures the amount of NAD+ consumed by PARP-2 during the PARylation of a histone substrate. The remaining NAD+ is converted to NADH, which is then detected by a luciferase-based reaction that generates a light signal proportional to the NAD+ concentration. Lower light signal indicates higher PARP-2 activity.
-
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, combine purified human PARP-2 enzyme, a histone mixture (substrate), and activating DNA (e.g., nicked dsDNA) in PARP assay buffer.
-
Initiation: Add a defined concentration of NAD+ to initiate the PARylation reaction. For inhibitor screening, the test compound is added prior to NAD+.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for PAR synthesis.
-
Detection: Add a "stop" reagent to terminate the enzymatic reaction, followed by the NAD/NADH-Glo™ detection reagent.
-
Readout: After a brief incubation, measure the luminescence using a plate reader.
-
Analysis: Calculate PARP-2 activity by comparing the signal from the sample wells to a standard curve of NAD+. For inhibitor studies, calculate IC50 values.[17][18]
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to qualitatively and quantitatively assess the binding of PARP-2 to specific DNA structures.
-
Principle: This technique is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA probe.
-
Detailed Methodology:
-
Probe Preparation: Synthesize and label an oligonucleotide probe mimicking a DNA repair intermediate (e.g., a 5'-flap or a nick) with a radioactive (32P) or fluorescent tag.
-
Binding Reaction: Incubate increasing concentrations of purified PARP-2 protein with a fixed amount of the labeled probe in a binding buffer (containing salts, glycerol, and a non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding).
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a low temperature to maintain complex stability.
-
Detection: Visualize the DNA bands using autoradiography (for 32P) or a fluorescence imager. The appearance of a slower-migrating band indicates the formation of a PARP-2-DNA complex.
-
Analysis: Quantify the intensity of the free and bound DNA bands to calculate the fraction of bound probe at each protein concentration and determine the equilibrium dissociation constant (Kd).[13]
-
PARP Trapping Assay
This assay is crucial for drug development as it measures the ability of PARP inhibitors not just to block catalysis but to "trap" the PARP enzyme onto DNA, a key mechanism of cytotoxicity for these drugs.[19]
-
Principle: A biotinylated DNA probe containing a single-strand break is immobilized on a streptavidin-coated plate. PARP-2 is added and binds to the DNA. The test compound (inhibitor) is added, and its ability to stabilize the PARP-2-DNA interaction is measured by detecting the amount of PARP-2 remaining on the plate after washing.
-
Detailed Methodology:
-
Plate Preparation: A streptavidin-coated 96-well plate is incubated with a biotinylated DNA probe to immobilize it.
-
Enzyme Binding: Purified PARP-2 enzyme is added to the wells along with increasing concentrations of the test inhibitor.
-
Incubation: The plate is incubated to allow for binding and trapping to occur.
-
Washing: The wells are washed to remove unbound PARP-2. The trapping potency of an inhibitor is inversely related to the ease with which PARP-2 is washed away.
-
Detection: The amount of trapped PARP-2 is quantified by adding a primary antibody against PARP-2, followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.
-
Analysis: The luminescence signal is measured, which is directly proportional to the amount of trapped PARP-2. EC50 values for trapping can then be calculated.[20]
-
Figure 2: General experimental workflow for a chemiluminescent PARP-2 trapping assay.
Conclusion and Future Directions
PARP-2 is an indispensable component of the DNA single-strand break repair machinery. While it shares the fundamental ability to detect DNA breaks and synthesize PAR with PARP-1, growing evidence highlights its unique and non-redundant functions.[1] Its preference for later-stage repair intermediates, its distinct kinetics at damage sites, and its specific regulatory interactions with core BER factors like XRCC1 and Polβ establish it as a specialized player rather than a simple backup for PARP-1.[1][3][9] The embryonic lethality of PARP-1/PARP-2 double knockout mice underscores the essential nature of their combined functions in genomic surveillance.[10][21]
For drug development professionals, these distinctions are paramount. The clinical success of pan-PARP inhibitors, which target both PARP-1 and PARP-2, is well-established.[7][22] However, the promiscuous inhibition across the PARP superfamily may lead to unwanted off-target effects.[1] A deeper understanding of PARP-2's specific roles opens the door to designing isoform-selective inhibitors. Such compounds could offer a multipronged attack on cancer physiology by targeting PARP-2's unique functions in DNA repair, telomere maintenance, and proliferative signaling, potentially leading to improved therapeutic windows and novel combination strategies.[1]
References
- 1. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic characterization of Parp-1 and Parp-2 deficient mice and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. Interaction of PARP-2 with DNA structures mimicking DNA repair intermediates and consequences on activity of base excision repair proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Roles of PARP2 in Assembling Protein–Protein Complexes Involved in Base Excision DNA Repair [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. Functional Roles of PARP2 in Assembling Protein–Protein Complexes Involved in Base Excision DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 13. PARP2 Catalytic Activity Is Allosterically Stimulated by Binding to the c-KIT1 G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. westbioscience.com [westbioscience.com]
- 19. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pnas.org [pnas.org]
- 22. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
Parp-2-IN-3: A Technical Guide for Researchers
An In-Depth Profile of a Potent Benzoxazole-Based PARP-2 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Parp-2-IN-3, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PARP-2 inhibition in oncology.
Chemical Structure and Properties
This compound, also referred to as Compound 12 in the primary literature, is a novel benzoxazole (B165842) derivative. Its chemical identity and key properties are summarized below.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-3-morpholinopropanamide |
| CAS Number | 2915650-86-9 |
| Molecular Formula | C₂₀H₁₈ClN₃O₃ |
| SMILES | O=C(NC1=CC=C(C2=NC3=CC(Cl)=CC=C3O2)C=C1)CCN4CCOCC4 |
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 385.84 g/mol |
| Melting Point | Not explicitly reported in literature. |
| Solubility | Not explicitly reported in literature. Predicted to have appropriate oral bioavailability. |
Mechanism of Action and Biological Activity
This compound is a highly potent inhibitor of the PARP-2 enzyme, a key player in the cellular DNA damage response (DDR).
Inhibition of PARP-2 Catalytic Activity
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the PARP-2 enzyme. In response to single-strand DNA breaks (SSBs), PARP-2 binds to the damaged DNA and utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, thereby facilitating the Base Excision Repair (BER) pathway.
This compound is believed to act as a competitive inhibitor, occupying the NAD⁺ binding pocket of the PARP-2 enzyme. This prevents the synthesis of PAR chains, effectively halting the recruitment of downstream DNA repair factors. This mode of action is similar to that of the well-characterized PARP inhibitor, Olaparib.
PARP Trapping
A critical aspect of the mechanism of many PARP inhibitors is the concept of "PARP trapping." By binding to the PARP enzyme that is already associated with DNA, the inhibitor stabilizes the PARP-DNA complex. This trapped complex can be more cytotoxic than the mere inhibition of PAR synthesis, as it can obstruct DNA replication and transcription, leading to the formation of more deleterious double-strand breaks (DSBs). While not explicitly demonstrated for this compound, its potent inhibitory action suggests that it may also induce PARP-2 trapping.
Cellular Effects
The inhibition of PARP-2 by this compound leads to significant downstream cellular consequences, particularly in cancer cells.
-
Induction of Apoptosis and Necrosis: By compromising the DNA repair machinery, this compound leads to an accumulation of DNA damage, which can trigger programmed cell death (apoptosis) and necrosis in cancer cells.
-
Cell Cycle Arrest: Treatment of cancer cells with this compound has been shown to cause cell cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis with damaged DNA.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays.
Table 1: In Vitro PARP-2 Inhibition
| Parameter | Value |
| IC₅₀ | 0.07 µM |
Table 2: Cytotoxicity in Human Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| MDA-MB-231 | 6.14 ± 0.5 |
| MCF-7 | 6.05 ± 0.4 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound within the context of the DNA damage response and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of PARP-2 Inhibition by this compound in the DNA Damage Response.
Figure 2: General Experimental Workflow for the In Vitro Characterization of this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize this compound.
In Vitro PARP-2 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PARP-2 enzyme.
Materials:
-
Recombinant human PARP-2 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Anti-PAR antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
Assay buffer
-
Activated DNA
-
NAD⁺
-
This compound dilution or vehicle control (DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant PARP-2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Primary Antibody: Add the anti-PAR primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay in MCF-7 Cells
This protocol outlines the determination of the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours (as per the experimental design) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a potent and selective small molecule inhibitor of PARP-2 with significant anti-proliferative activity in breast cancer cell lines. Its mechanism of action, centered on the disruption of the DNA damage response, makes it a valuable research tool for investigating the role of PARP-2 in cancer biology and a promising lead compound for the development of novel anticancer therapeutics. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies.
The Role of PARP-2 in Base Excision Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a significant, albeit nuanced, role in the base excision repair (BER) pathway. While often studied in the shadow of its more abundant paralog, PARP-1, emerging evidence highlights both redundant and unique functions for PARP-2 in maintaining genomic integrity. This technical guide provides an in-depth exploration of PARP-2's function in BER, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular interactions and pathways involved.
Core Function of PARP-2 in Base Excision Repair
The base excision repair pathway is the primary mechanism for repairing small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by AP endonuclease 1 (APE1), which incises the phosphodiester backbone, generating a single-strand break (SSB). It is at this stage that PARP enzymes, including PARP-2, are recruited to the damage site.
PARP-2, like PARP-1, is activated by DNA strand breaks.[1] Upon binding to a break, PARP-2 utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process known as PARylation.[2] This PARylation event serves as a scaffold to recruit other BER factors, including the critical scaffold protein XRCC1, DNA polymerase beta (Polβ), and DNA ligase III.[3][4]
While both PARP-1 and PARP-2 contribute to BER, they exhibit distinct spatiotemporal dynamics and substrate preferences. PARP-1 is typically recruited early and transiently to a wide range of DNA breaks, whereas PARP-2 shows a more delayed and persistent recruitment, often in a PARP-1 and PAR-dependent manner.[2] Notably, PARP-2 is preferentially activated by 5' phosphorylated DNA breaks and exhibits a high affinity for flap-containing DNA structures, suggesting a role in the later stages of BER and in the processing of specific repair intermediates.[2]
Quantitative Data on PARP-2 Interactions and Activity
The function of PARP-2 within the BER pathway is dictated by its interactions with DNA intermediates and other repair proteins. The following tables summarize key quantitative data from the literature, providing insights into the binding affinities and enzymatic activity of PARP-2.
| Interacting Partner | Apparent Dissociation Constant (Kd) | Method | Reference |
| PARP-1 | ~110 nM | Fluorescence Anisotropy | [3] |
| APE1 | ~40 nM | Fluorescence Anisotropy | [3] |
| DNA Polymerase β | ~120 nM | Fluorescence Anisotropy | [3] |
| XRCC1 | ~130 nM | Fluorescence Anisotropy | [3] |
Table 1: Binding Affinities of PARP-2 with BER Proteins. This table presents the apparent dissociation constants (Kd) for the interaction of PARP-2 with key proteins of the base excision repair pathway. Lower Kd values indicate stronger binding affinity.
| DNA Substrate | Apparent Dissociation Constant (Kd) | Method | Reference |
| Nicked DNA | Similar to PARP-1 | Not Specified | [2] |
| Flap-containing DNA | Highest Affinity | Electrophoretic Mobility Shift Assay (EMSA) | [2] |
| 5'-overhang DNA | Efficiently Activates | Not Specified | [2] |
| Double-Strand Breaks (DSBs) | Low Affinity | Atomic Force Microscopy (AFM) | [2] |
| Undamaged DNA | Low Affinity | Atomic Force Microscopy (AFM) | [2] |
Table 2: Binding Affinities of PARP-2 for DNA Intermediates. This table summarizes the binding preferences of PARP-2 for various DNA structures that arise during base excision repair.
Signaling Pathways and Logical Relationships
The interplay between PARP-2 and other components of the BER machinery can be visualized as a coordinated signaling cascade. The following diagrams, generated using the DOT language, illustrate these relationships.
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Parp-2-IN-3: A Technical Guide to a Potent and Selective PARP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-3, also identified as Compound 12, is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2).[1][2] PARP-2 is a key enzyme in the cellular response to DNA damage, playing a significant role in DNA repair, genomic stability, and the regulation of cell cycle progression and apoptosis.[1][3] Inhibition of PARP-2 is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its evaluation, and the signaling pathways it modulates.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide |
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 421.49 g/mol |
| CAS Number | 2915650-86-9 |
Quantitative Data
The following tables summarize the known quantitative data for this compound, providing a clear comparison of its enzymatic and cellular activities.
Table 1: In Vitro Enzymatic Activity
| Target | IC50 (µM) |
| PARP-2 | 0.07[1][2] |
| PARP-1 | Data not available |
| Other PARPs | Data not available |
Note: While this compound is described as a potent PARP-2 inhibitor, its selectivity profile against other PARP family members has not been extensively reported in publicly available literature.
Table 2: Cellular Activity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MDA-MB-231 | Breast Cancer | 6.14 ± 0.5 | 24 hours[1] |
| MCF-7 | Breast Cancer | 6.05 ± 0.4 | 24 hours[1] |
Table 3: Effects on Cell Cycle and Apoptosis in MCF-7 Cells (at 6.05 µM for 24h)
| Parameter | % of Cell Population |
| Cell Cycle Distribution | |
| Pre-G1 (Apoptotic) | 33.47% (Control: 1.85%)[1] |
| G0/G1 Phase | 41.78% (Control: 58.21%)[1] |
| S Phase | 26.18% (Control: 29.95%)[1] |
| G2/M Phase | 32.04% (Control: 11.84%)[1] |
| Apoptosis | |
| Early Apoptosis | 22.52% (Control: 0.37%)[1] |
| Late Apoptosis/Necrosis | 3.72% (Control: 0.33%)[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP-2 Inhibition
Inhibition of PARP-2 by this compound disrupts the normal DNA damage response. This leads to an accumulation of unrepaired single-strand DNA breaks, which are converted to more lethal double-strand breaks during DNA replication.[1] This accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M checkpoint, to allow time for repair.[1][4] If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[1][5]
Experimental Workflow: In Vitro PARP-2 Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against the PARP-2 enzyme.
Experimental Workflow: Cellular Assays
This diagram illustrates the general workflow for assessing the cellular effects of this compound, including cytotoxicity, cell cycle progression, and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Protocol 1: In Vitro PARP-2 Inhibition Assay (General)
This protocol is a general method for determining the IC50 value of an inhibitor against PARP-2.
Materials:
-
Recombinant human PARP-2 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well assay plates
-
Detection reagents (specific to the assay format, e.g., colorimetric, fluorescent, or chemiluminescent)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the diluted this compound or vehicle control.
-
Add the recombinant PARP-2 enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NAD+ to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the PARylation reaction to occur.
-
Stop the reaction (if necessary, depending on the assay format).
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (6.05 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (6.05 µM) or vehicle control for 24 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PARP-2 and for exploring its therapeutic potential. Its high potency against PARP-2 and its demonstrated ability to induce cell cycle arrest and apoptosis in cancer cells make it a compound of significant interest. Further studies are warranted to fully elucidate its selectivity profile across the entire PARP family and to evaluate its in vivo efficacy and pharmacokinetic properties. This guide provides a foundational resource for researchers and drug development professionals working with this selective PARP-2 inhibitor.
References
- 1. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on PARP-2 and PARP-3 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) enzymes are critical regulators of numerous cellular processes, most notably the DNA damage response (DDR). While PARP-1 has been extensively studied, the specific roles and activation mechanisms of its close homologs, PARP-2 and PARP-3, are emerging as crucial areas of investigation for the development of next-generation targeted therapies. This technical guide provides a comprehensive overview of the foundational research on PARP-2 and PARP-3 activation. It delves into their distinct and overlapping functions with PARP-1, their unique activation triggers, and the intricate signaling pathways they govern. Detailed experimental protocols for key assays and quantitative data on their enzymatic activity are presented to facilitate further research in this field.
Introduction: Beyond PARP-1 - The Significance of PARP-2 and PARP-3
The PARP superfamily comprises 17 members that catalyze the transfer of ADP-ribose units from NAD+ onto target proteins, a post-translational modification known as ADP-ribosylation.[1] PARP-1, PARP-2, and PARP-3 are the only members known to be directly activated by DNA strand breaks, playing pivotal roles in maintaining genomic integrity.[2] While PARP-1 is the most abundant and accounts for the majority of cellular poly(ADP-ribose) (PAR) synthesis upon DNA damage, PARP-2 and PARP-3 have distinct and non-redundant functions that are increasingly recognized as vital for cellular homeostasis and disease pathogenesis.[3][4]
Understanding the specific activation mechanisms of PARP-2 and PARP-3 is paramount for several reasons:
-
Therapeutic Targeting: The success of PARP inhibitors in cancer therapy, particularly in tumors with homologous recombination deficiencies, has spurred interest in developing isoform-selective inhibitors to enhance efficacy and reduce off-target effects.[5]
-
Elucidating DNA Repair Pathways: PARP-2 and PARP-3 are implicated in specific DNA repair pathways, including base excision repair (BER) and double-strand break (DSB) repair, and their precise roles are still being delineated.[5][6]
-
Broader Cellular Functions: Emerging evidence suggests roles for PARP-2 and PARP-3 beyond DNA repair, in processes such as mitotic progression, chromatin remodeling, and transcriptional regulation.[7][8]
This guide will provide an in-depth exploration of the core mechanisms governing PARP-2 and PARP-3 activation, offering a foundational resource for researchers in both academia and industry.
Activation Mechanisms: A Tale of Two Domains
While sharing a conserved C-terminal catalytic domain with PARP-1, PARP-2 and PARP-3 possess significantly smaller N-terminal regions. This structural difference dictates a distinct mode of activation.
The Central Role of the WGR Domain
In contrast to PARP-1, where the N-terminal zinc finger domains are the primary sensors of DNA breaks, the WGR (tryptophan-glycine-arginine-rich) domain is the central regulatory hub for both PARP-2 and PARP-3.[6][7] This domain is responsible for DNA binding and initiating the conformational changes that lead to catalytic activation.
Preferential Activation by 5' Phosphorylated DNA Breaks
A key finding in the field is the preferential activation of PARP-2 and PARP-3 by DNA breaks harboring a 5' phosphate (B84403) (5'P).[3][6] This suggests a selective response to specific DNA repair intermediates, particularly those primed for ligation.[5][6] This contrasts with PARP-1, which is activated by a broader range of DNA lesions.
A Shared Allosteric Activation Mechanism
Despite their differences in DNA break recognition, PARP-1, PARP-2, and PARP-3 share a common allosteric mechanism for catalytic activation.[6][9] Binding to a DNA break induces a local destabilization of the helical subdomain within the catalytic domain, leading to the activation of the ADP-ribosyl transferase (ART) activity.[1][6]
Diagram: Allosteric Activation of PARP-2 and PARP-3
References
- 1. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP and DDR Pathway Drug Discovery [promega.sg]
- 3. PARP-2 and PARP-3 are selectively activated by 5' phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. PARP assay [assay-protocol.com]
- 7. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Parp-2-IN-3: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-3, also identified as Compound 12 in initial studies, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2).[1][2] PARP-2 is a key enzyme in the cellular response to DNA damage, playing a crucial role in the Base Excision Repair (BER) pathway. Its inhibition presents a promising therapeutic strategy in oncology, particularly in cancers with specific DNA repair deficiencies. This technical guide provides an in-depth overview of the biological targets and associated pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Biological Target: PARP-2
This compound exerts its biological effects through the direct inhibition of the PARP-2 enzyme. PARP-2 is a member of the PARP family of proteins that catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a process known as PARylation. This post-translational modification is a critical signaling event in the DNA damage response.
Quantitative Data: In Vitro Activity
The inhibitory potency of this compound against its primary target, PARP-2, has been quantified, along with its cytotoxic effects on cancer cell lines.
| Parameter | Value | Description |
| PARP-2 IC50 | 0.07 µM | The half-maximal inhibitory concentration against the PARP-2 enzyme, indicating high potency.[1][2] |
| MDA-MB-231 IC50 | 6.14 ± 0.5 µM | The half-maximal inhibitory concentration for cytotoxicity in the MDA-MB-231 breast cancer cell line after 24 hours of treatment.[1] |
| MCF-7 IC50 | 6.05 ± 0.4 µM | The half-maximal inhibitory concentration for cytotoxicity in the MCF-7 breast cancer cell line after 24 hours of treatment.[1] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the DNA Single-Strand Break (SSB) Repair pathway, specifically the Base Excision Repair (BER) pathway.
Base Excision Repair (BER) Pathway
The BER pathway is responsible for repairing small base lesions and single-strand breaks in DNA. PARP-2 plays a critical role in the initial detection of these breaks and the recruitment of downstream repair factors.
Mechanism of Action:
-
DNA Damage Recognition: DNA damage, such as a single-strand break with a 5' phosphate (B84403) group, is recognized by PARP-2.
-
PARP-2 Activation: Upon binding to the damaged DNA, the catalytic activity of PARP-2 is stimulated.
-
PARylation: Activated PARP-2 utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other nearby proteins, including histones.
-
Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage.
-
DNA Repair and Ligation: The recruited machinery processes the damaged DNA ends, fills the gap, and ligates the strand, restoring the integrity of the DNA.
Inhibition by this compound:
This compound, being a competitive inhibitor, binds to the catalytic domain of PARP-2, preventing the synthesis of PAR. This inhibition leads to:
-
Trapping of PARP-2 on DNA: The inability of PARP-2 to auto-PARylate prevents its dissociation from the DNA damage site. This "trapping" of the PARP-2/DNA complex is a key mechanism of action for PARP inhibitors and can lead to the formation of cytotoxic double-strand breaks during DNA replication.
-
Impaired Recruitment of Repair Proteins: Without the PAR scaffold, the recruitment of essential repair factors like XRCC1 is hindered, leading to an accumulation of unrepaired single-strand breaks.
Cellular Consequences of PARP-2 Inhibition
The disruption of the BER pathway by this compound has significant downstream consequences for cancer cells.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints. In MCF-7 breast cancer cells, treatment with this compound at its IC50 concentration (6.05 µM) for 24 hours resulted in an arrest at the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis and Necrosis: If the DNA damage is too extensive to be repaired, cells undergo programmed cell death (apoptosis) or necrosis. This compound has been shown to induce both early and late apoptosis, as well as necrosis, in cancer cells.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
In Vitro PARP-2 Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against the PARP-2 enzyme. A common method is a chemiluminescent assay.
Principle:
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin (B1667282) is detected using streptavidin-HRP and a chemiluminescent substrate.
Protocol Overview:
-
Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight.
-
Blocking: The wells are blocked to prevent non-specific binding.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells.
-
Enzyme Reaction: A reaction mixture containing recombinant PARP-2 enzyme, activated DNA, and biotinylated NAD+ is added to the wells and incubated to allow for the PARylation reaction.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose. After washing, a chemiluminescent substrate is added.
-
Measurement: The luminescence is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of an inhibitor on cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Protocol Overview:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Cell Cycle Analysis
This assay is used to determine the effect of an inhibitor on the distribution of cells in the different phases of the cell cycle.
Principle:
Flow cytometry is used to measure the DNA content of individual cells. Cells are stained with a fluorescent dye (e.g., propidium (B1200493) iodide) that binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol Overview:
-
Cell Treatment: Cells are treated with the inhibitor at a specific concentration and for a defined time.
-
Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like propidium iodide.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is presented as a histogram, and the percentage of cells in each phase of the cell cycle is quantified.
Conclusion
This compound is a potent inhibitor of PARP-2 that disrupts the Base Excision Repair pathway, leading to cell cycle arrest and apoptosis in cancer cells. Its high in vitro potency and cellular activity make it a valuable tool for studying the biological roles of PARP-2 and a promising lead compound for the development of novel anticancer therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PARP-2 inhibitors.
References
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Parp-2-IN-3 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the cytotoxic effects of Parp-2-IN-3, a potent Poly(ADP-ribose) polymerase-2 (PARP-2) inhibitor, on cancer cells. This document details the quantitative data on its efficacy, outlines the experimental methodologies employed, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against multiple breast cancer cell lines. The following tables summarize the key quantitative findings from these preliminary studies.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | 24 hours | 6.14 ± 0.5 |
| MCF-7 | 24 hours | 6.05 ± 0.4 |
Table 2: Effects of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in Pre-G1 Phase | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 1.85 | 58.21 | 29.95 | 11.84 |
| This compound (6.05 µM, 24h) | 33.47 | 41.78 | 26.18 | 32.04 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Control | 0.37 | 0.33 |
| This compound (6.05 µM, 24h) | 22.52 | 3.72 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[1][2] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Following treatment, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at a wavelength of 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA.[4] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described for the cytotoxicity assay.
-
Harvesting and Fixation: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing and store at 4°C for at least 30 minutes.[4][5]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[4] The RNase A is crucial to prevent the staining of RNA.
-
Flow Cytometry Analysis: Incubate the cells for 30 minutes at room temperature in the dark.[5] Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a membrane-impermeable DNA-binding dye that is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with this compound as required for the study.
-
Cell Harvesting: Collect both floating and adherent cells and wash them twice with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound and the experimental procedures.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Parp-2-IN-3 in MCF-7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways. Parp-2-IN-3 is a potent inhibitor of PARP-2, a key enzyme in the base excision repair (BER) pathway.[1][2][3] In cancer cells, particularly those with existing DNA repair defects, inhibition of PARP-2 can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in MCF-7 human breast cancer cell culture experiments. MCF-7 cells are a well-characterized, estrogen-receptor-positive breast cancer cell line and serve as a valuable model for studying the effects of PARP inhibitors.[6][7]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of PARP-2.[5] PARP enzymes, including PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[1][2][3] When SSBs occur, PARP enzymes bind to the damaged DNA and synthesize poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2][8] By inhibiting PARP-2, this compound prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[4] In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA mutations, the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[1][9] Even in HR-proficient cells like MCF-7, high concentrations or prolonged exposure to PARP inhibitors can induce apoptosis and cell cycle arrest.[5][10]
Data Presentation
The following table summarizes the quantitative data available for this compound in MCF-7 cell culture experiments.
| Parameter | Cell Line | Value | Incubation Time | Assay | Reference |
| IC50 | MCF-7 | 6.05 ± 0.4 µM | 24 hours | Cytotoxicity Assay | [5] |
| IC50 | MDA-MB-231 | 6.14 ± 0.5 µM | 24 hours | Cytotoxicity Assay | [5] |
| Cell Cycle Arrest | MCF-7 | Increase in G2/M phase population | 24 hours | Flow Cytometry | [5] |
| Apoptosis | MCF-7 | 22.52% early apoptosis, 3.72% late apoptosis | 24 hours | Apoptosis Assay | [5] |
Experimental Protocols
MCF-7 Cell Culture
A crucial first step is the proper maintenance of the MCF-7 cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Penicillin-Streptomycin solution[11]
-
0.25% Trypsin-EDTA solution[11]
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile tissue culture supplies
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.[11] For studies investigating estrogen response, phenol-red-free medium is recommended.[7]
-
Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.[11]
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask at a density of 2-4 x 10^4 cells/cm².[7]
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[6][11] Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[11] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks at a split ratio of 1:3 to 1:5.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. Based on existing data, a 24-hour incubation with a concentration around 6 µM is expected to show significant effects.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration of 6.05 µM) for 24 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected.[5]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., at 6.05 µM) for 24 hours.[5]
-
Cell Harvesting: Collect both the supernatant (containing apoptotic cells) and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. A significant increase in the early and late apoptotic populations is anticipated.[5]
Visualizations
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 7. MCF7 | Culture Collections [culturecollections.org.uk]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcf7.com [mcf7.com]
Application Notes and Protocols for Studying Apoptosis and Necrosis Induction with Parp-2-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parp-2-IN-3 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the DNA damage response (DDR).[1] Inhibition of PARP-2 leads to an accumulation of DNA single-strand breaks, which can collapse replication forks and generate cytotoxic double-strand breaks.[2] This mechanism of action makes this compound a valuable tool for inducing and studying programmed cell death (apoptosis) and regulated necrosis in cancer cells. These application notes provide a summary of the biological effects of this compound and detailed protocols for investigating its impact on apoptosis and necrosis.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in relevant cancer cell lines.
Table 1: Inhibitory and Cytotoxic Activity of this compound
| Parameter | Cell Line | Value | Reference |
| PARP-2 IC₅₀ | - | 0.07 µM | [1] |
| Cytotoxicity IC₅₀ (24h) | MDA-MB-231 (human breast cancer) | 6.14 ± 0.5 µM | [1] |
| Cytotoxicity IC₅₀ (24h) | MCF-7 (human breast cancer) | 6.05 ± 0.4 µM | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in MCF-7 Cells (6.05 µM, 24h)
| Parameter | Control (%) | This compound Treated (%) | Reference |
| Pre-G1 Phase (Apoptotic Cells) | 1.85 | 33.47 | [1] |
| G0/G1 Phase | 58.21 | 41.78 | [1] |
| S Phase | 29.95 | 26.18 | [1] |
| G2/M Phase | 11.84 | 32.04 | [1] |
| Early Apoptosis | 0.37 | 22.52 | [1] |
| Late Apoptosis/Necrosis | 0.33 | 3.72 | [1] |
Signaling Pathways
Inhibition of PARP-2 by this compound triggers a cascade of events culminating in either apoptosis or necrosis, depending on the cellular context and energy levels.
Caption: Overview of this compound's mechanism leading to cell cycle arrest, apoptosis, or necrosis.
Apoptosis Signaling Pathway
References
Application Notes: In Vivo Experimental Design for Parp-2-IN-3
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Like the more studied PARP-1, PARP-2 detects DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, recruiting DNA repair machinery.[3][4] While PARP-1 and PARP-2 share redundant functions, emerging evidence points to specific roles for PARP-2 in maintaining genomic stability, particularly in response to replication stress and in highly proliferative cells.[5][6] This makes selective inhibition of PARP-2 a promising therapeutic strategy in oncology, potentially offering a distinct therapeutic window and toxicity profile compared to pan-PARP inhibitors.
These application notes provide a comprehensive framework for the in vivo evaluation of Parp-2-IN-3 , a selective PARP-2 inhibitor, in mouse models. The following protocols are based on established principles for in vivo studies of PARP inhibitors and are intended as a guide for researchers to design and execute robust preclinical experiments.[7]
Visualized Signaling Pathway and Experimental Workflow
// Nodes DNA_Damage [label="DNA Single-Strand Break (SSB)\n(5' Phosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP2 [label="PARP-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parp2_IN_3 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", shape=plaintext, fontcolor="#202124"]; PAR [label="PAR Synthesis\n(PARylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Repair_Complex [label="Recruitment of\nRepair Proteins\n(e.g., XRCC1, Ligase III)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DNA_Damage -> PARP2 [label=" activates"]; NAD -> PARP2 [dir=back]; PARP2 -> PAR [label=" catalyzes"]; Parp2_IN_3 -> PARP2 [label=" inhibits", arrowhead=tee]; PAR -> Repair_Complex [label=" recruits"]; Repair_Complex -> DNA_Repair [label=" facilitates"]; }
Caption: PARP-2 signaling in response to DNA damage and point of inhibition.
Caption: A typical workflow for preclinical in vivo evaluation of a PARP inhibitor.
Experimental Protocols
Protocol 1: Formulation and Vehicle Selection
The physicochemical properties of this compound will dictate the appropriate vehicle for in vivo administration. Most small molecule inhibitors have poor water solubility, requiring a suspension or solution with co-solvents.[7]
Methodology:
-
Solubility Testing: Assess the solubility of this compound in common preclinical vehicles.
-
Common Vehicles:
-
Aqueous Suspension: For poorly soluble compounds, a suspension in 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) is common.
-
Co-solvent Solution: A solution can be prepared using co-solvents such as DMSO, PEG300, or Tween 80. A typical formulation might be 10% DMSO, 40% PEG300, and 50% saline.[7]
-
-
Vehicle Tolerability Study: Before initiating efficacy studies, administer the chosen vehicle to a small cohort of mice for 5-7 days. Monitor for any adverse effects, such as weight loss, behavioral changes, or signs of irritation. This ensures that any observed toxicity in the main study can be attributed to the compound, not the vehicle.[7]
Protocol 2: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a defined period.[7] It is a crucial step to determine the dose range for long-term efficacy studies.
Methodology:
-
Animal Model: Use the same mouse strain that will be used for the efficacy studies (e.g., BALB/c, C57BL/6, or an immunodeficient strain like NSG).
-
Group Allocation: Assign 3-5 mice per dose group.
-
Dose Escalation: Administer a wide range of doses of this compound based on any available in vitro data or data from similar compounds. Dosing should occur daily for 5-10 days.
-
Monitoring:
-
Body Weight: Record body weight daily. A loss of >15-20% is typically considered a sign of significant toxicity.[7]
-
Clinical Signs: Observe animals daily for signs of toxicity, including changes in posture, activity, grooming, and food/water intake. Score these observations systematically.
-
Mortality: Record any drug-related deaths.
-
-
MTD Definition: The MTD is defined as the highest dose that does not induce significant toxicity or mortality. This dose will serve as the upper limit for the efficacy study.
| Table 1: Example MTD Study Summary | |||||
| Dose (mg/kg) | Administration Route | Schedule | No. of Animals | Mean Body Weight Change (%) at Day 7 | Key Clinical Signs |
| Vehicle Control | p.o. | QD | 5 | +2.5% | None Observed |
| 10 | p.o. | QD | 5 | +1.8% | None Observed |
| 30 | p.o. | QD | 5 | -3.2% | None Observed |
| 100 | p.o. | QD | 5 | -16.5% | Hunched posture, lethargy |
| 300 | p.o. | QD | 5 | -22.1% (euthanized) | Severe lethargy, piloerection |
| Determination | The MTD in this example would be estimated at 30 mg/kg/day. |
Protocol 3: Tumor Model Efficacy Study
This protocol outlines a standard xenograft or syngeneic tumor model to assess the anti-cancer efficacy of this compound.
Methodology:
-
Cell Line/Model Selection:
-
Choose a relevant cancer cell line. For PARP inhibitors, models with known DNA repair defects (e.g., BRCA1/2 mutations) are often sensitive.[8] However, the specific role of PARP-2 suggests that models with high levels of replication stress may also be highly responsive.[5]
-
For studying immunomodulatory effects, a syngeneic model in immunocompetent mice is required.[9]
-
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Groups should include: Vehicle Control, this compound (at one or more doses below the MTD), and a relevant positive control/standard-of-care if applicable.
-
Administer treatment via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily).[7]
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weights and clinical observations concurrently.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals meet humane endpoint criteria (e.g., >20% weight loss, ulcerated tumors).
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group and perform statistical analysis (e.g., ANOVA, t-test) to determine significance.
| Table 2: Example Efficacy Study Data Summary | |||||
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD | 1450 ± 150 | - | +3.0% |
| This compound | 10 | QD | 870 ± 110 | 40% | +1.5% |
| This compound | 30 | QD | 435 ± 95 | 70% | -2.5% |
| Positive Control | X | BID | 390 ± 80 | 73% | -5.0% |
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that this compound is engaging its target (PARP-2) and inhibiting its enzymatic activity in vivo.[7] The most direct method is to measure the product of PARP activity, PAR.
Methodology:
-
Study Design: Use tumor-bearing mice from a satellite group of the efficacy study or a separate short-term study.
-
Dosing and Sample Collection:
-
Administer a single dose of this compound at an efficacious level.
-
Collect tumor and surrogate tissues (e.g., spleen, liver) at various time points after dosing (e.g., 2, 8, 24 hours). This helps determine the extent and duration of target inhibition.[7]
-
-
PAR Level Assessment:
-
Western Blotting: Homogenize tissue samples, perform protein extraction, and use an anti-PAR antibody to detect PAR levels. A reduction in the PAR signal compared to vehicle-treated controls indicates target engagement.
-
Immunohistochemistry (IHC): Fix tissue samples in formalin, embed in paraffin, and stain tissue sections with an anti-PAR antibody. This provides spatial information on PARP inhibition within the tumor microenvironment.
-
-
Analysis: Quantify the reduction in PAR levels relative to the vehicle control group at each time point to establish a PK/PD relationship.
| Table 3: Example Pharmacodynamic Analysis Summary | ||||
| Treatment Group | Time Point Post-Dose | Tissue | Method | PAR Level Reduction (%) vs. Vehicle |
| This compound (30 mg/kg) | 2 hours | Tumor | Western Blot | 92% |
| This compound (30 mg/kg) | 8 hours | Tumor | Western Blot | 85% |
| This compound (30 mg/kg) | 24 hours | Tumor | Western Blot | 45% |
| This compound (30 mg/kg) | 8 hours | Spleen | IHC | 78% |
References
- 1. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-2 and PARP-3 are selectively activated by 5′ phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles for PARP-1 and PARP-2 in c-Myc-driven B-cell lymphoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Studying the Immunomodulatory Functions of PARP1 and PARP2 in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP-2 Inhibition in Breast Cancer Research
Disclaimer: Initial searches for a specific compound designated "Parp-2-IN-3" did not yield publicly available information. This may indicate a novel, internal, or otherwise unpublicized compound. The following application notes and protocols are therefore based on the broader application of selective PARP-2 inhibition and the use of well-characterized dual PARP-1/2 inhibitors in breast cancer research, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction to PARP-2 and its Role in Breast Cancer
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) pathway. Alongside its more studied counterpart, PARP-1, PARP-2 is activated by DNA single-strand breaks (SSBs) and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on target proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.
In the context of breast cancer, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP enzymes leads to a synthetic lethal phenotype. When SSBs are not repaired due to PARP inhibition, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.
While many clinically approved PARP inhibitors target both PARP-1 and PARP-2, there is growing interest in developing selective PARP-2 inhibitors. Research suggests that selective inhibition may offer a more favorable toxicity profile, potentially reducing the hematological side effects associated with dual PARP-1/2 inhibition. The specific roles of PARP-2 in breast cancer are an active area of investigation, with studies suggesting its involvement in regulating the tumor microenvironment and metastatic potential.[1][2]
Data Presentation: In Vitro Efficacy of PARP Inhibitors
The following table summarizes the in vitro inhibitory activities of representative PARP inhibitors against PARP-1 and PARP-2, as well as their cytotoxic effects on various breast cancer cell lines.
| Inhibitor Name | Target | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Breast Cancer Cell Line | BRCA Status | Cell Viability IC50 (µM) | Reference |
| Olaparib | PARP-1/2 | 5 | 1 | MDA-MB-436 | BRCA1 mutant | ~1.2 | [3] |
| HCC1937 | BRCA1 mutant | Not responsive | [4] | ||||
| MDA-MB-231 | BRCA wild-type | >10 | [5] | ||||
| Talazoparib | PARP-1/2 | 0.57 | ~1 | JIMT-1 | BRCA wild-type | 0.002 | [4] |
| MDA-MB-436 | BRCA1 mutant | Sensitive | [4] | ||||
| UPF-1069 | PARP-2 selective | ~8100 | 300 | Specific breast cancer cells | Various | Potent inhibitory activity | [4][6] |
| CVL218 | PARP-1/2 | Potent | Potent | Breast cancer cell lines | HRD-negative | Sensitizes to chemotherapy | [7] |
Signaling Pathways and Experimental Workflows
PARP-2 in DNA Single-Strand Break Repair
Caption: Role of PARP-2 in the DNA single-strand break repair pathway.
Synthetic Lethality with PARP-2 Inhibition in HR-Deficient Breast Cancer
Caption: Synthetic lethality induced by PARP-2 inhibition in HR-deficient cells.
Experimental Workflow: In Vitro Evaluation of a PARP-2 Inhibitor
Caption: Workflow for in vitro assessment of a PARP-2 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a PARP-2 inhibitor on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-436, JIMT-1, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PARP-2 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the PARP-2 inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: Western Blot for PARP Cleavage and DNA Damage
This protocol is to assess the induction of apoptosis and DNA damage by a PARP-2 inhibitor.
Materials:
-
Breast cancer cells treated with the PARP-2 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]
Protocol 3: In Vivo Xenograft Model
This protocol describes the evaluation of a PARP-2 inhibitor's anti-tumor efficacy in a mouse xenograft model of breast cancer.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Breast cancer cells (e.g., MDA-MB-436)
-
Matrigel
-
PARP-2 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal anesthesia
Procedure:
-
Harvest breast cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the PARP-2 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[10][11]
Conclusion
The inhibition of PARP-2, either alone or in combination with PARP-1 inhibition, represents a promising therapeutic strategy for breast cancer, particularly for tumors with underlying DNA repair deficiencies. The protocols and data presented here provide a framework for the preclinical evaluation of novel PARP-2 inhibitors, which is crucial for advancing our understanding of their therapeutic potential and for the development of more effective and less toxic cancer treatments. Further research into the specific functions of PARP-2 will be vital for refining these therapeutic approaches and identifying patient populations most likely to benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors for the Treatment and Prevention of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cell Cycle Arrest with Parp-2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-3 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme involved in DNA repair, genomic stability, and cell cycle regulation. Inhibition of PARP-2 has emerged as a promising strategy in cancer therapy, particularly by inducing synthetic lethality in tumors with deficiencies in other DNA repair pathways. A critical mechanism of action for PARP inhibitors is the induction of cell cycle arrest, which prevents damaged cells from proliferating and can ultimately lead to apoptosis. This document provides a detailed protocol for assessing the cell cycle arrest induced by this compound in cancer cell lines. The protocols outlined below cover cell treatment, cell cycle analysis by flow cytometry, and evaluation of key cell cycle regulatory proteins by Western blotting.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cell viability and cell cycle distribution in various breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | BRCA Status | IC50 (µM) | Citation |
| MCF-7 | ER+/PR+/HER2- | Wild-type | 6.05 ± 0.4 | |
| MDA-MB-231 | TNBC | Wild-type | 6.14 ± 0.5 | |
| MDA-MB-436 | TNBC | BRCA1 mutant | ~0.13 (for Talazoparib, a potent PARP1/2 inhibitor) | [1] |
| HCC1937 | TNBC | BRCA1 mutant | ~96 (for Olaparib, a PARP1/2 inhibitor) | [1] |
Note: Specific IC50 values for this compound in BRCA-mutant cell lines were not available in the searched literature. The provided data for MDA-MB-436 and HCC1937 cells are for other PARP inhibitors and are included for comparative purposes.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Citation |
| Control (DMSO) | 65.23 | 21.35 | 11.84 | 1.85 | |
| This compound (6.05 µM, 24h) | Not Reported | Not Reported | 32.04 | 33.47 |
Note: A significant increase in the G2/M and sub-G1 populations is observed after treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced G2/M cell cycle arrest and the general experimental workflow for its assessment.
Caption: Proposed signaling pathway of this compound induced G2/M arrest.
Caption: General experimental workflow for assessing cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates, 96-well plates, and cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Seed cells into 6-well plates (for flow cytometry and Western blotting) or 96-well plates (for cell viability assays) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 20 µM, including the IC50 value if known.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound and helps in determining the appropriate concentration range for subsequent experiments.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[2]
-
Incubate the plate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
After treatment, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 1200 rpm for 5 minutes and discard the supernatant.[5]
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[5]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[5]
-
Wash the cell pellet twice with PBS.[5]
-
Resuspend the cells in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to assess the protein expression levels of key regulators of the G2/M transition.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting
-
Low cell viability in control wells: Check for contamination, ensure proper cell handling techniques, and use a lower concentration of DMSO.
-
High background in Western blotting: Optimize antibody concentrations, increase the number and duration of washes, and ensure the blocking buffer is fresh.
-
Poor separation of cell cycle phases in flow cytometry: Ensure proper cell fixation and RNase treatment. Check for cell clumps and filter the samples if necessary.
-
Inconsistent results: Maintain consistent cell culture conditions, treatment times, and reagent preparations across experiments.
By following these detailed protocols, researchers can effectively assess the impact of this compound on cell cycle progression and gain valuable insights into its mechanism of action.
References
- 1. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synthetic Lethality in BRCA-Mutant Cells Using PARP-2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) network, playing a key role in the repair of single-strand breaks (SSBs). In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. The inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which during DNA replication are converted into toxic DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and has been a successful strategy in cancer therapy.[1][2][3]
PARP-2 is one of the key DNA-dependent PARP enzymes involved in the DDR. PARP-2-IN-3 is a chemical probe that can be utilized to investigate the specific role of PARP-2 in synthetic lethality in BRCA-mutant cancer cells. These application notes provide a comprehensive guide for researchers to design and execute experiments to study the effects of this compound, including detailed protocols for key assays and data presentation guidelines. While specific quantitative data for this compound is not extensively available in public literature, this document provides representative data from other well-characterized PARP inhibitors to illustrate expected outcomes. Researchers are advised to determine the specific efficacy of this compound in their experimental systems.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of PARP inhibitors in BRCA-mutant and wild-type cell lines. This data is intended to serve as a reference for expected results when testing this compound.
Table 1: Representative IC50 Values of PARP Inhibitors in BRCA-Mutant and Wild-Type Breast Cancer Cell Lines.
| Cell Line | BRCA1 Status | BRCA2 Status | PARP Inhibitor | IC50 (µM) | Reference |
| HCC1937 | Mutant | Wild-Type | Olaparib | ~96 | [1] |
| MDA-MB-436 | Mutant | Wild-Type | Talazoparib | < 0.1 | [1] |
| MDA-MB-231 | Wild-Type | Wild-Type | Olaparib | > 10 | [1] |
| SKOV3 BRCA2 KO | Wild-Type | Knockout | Olaparib | 0.051 | [4] |
| DU145 BRCA1 KO | Knockout | Wild-Type | Olaparib | 0.067 | [4] |
Note: The IC50 values are highly dependent on the assay conditions and cell line. This table provides an example of the expected differential sensitivity between BRCA-mutant and wild-type cells.
Table 2: Representative Efficacy Data of PARP Inhibitors in Clinical Trials for BRCA-Mutated Cancers.
| Clinical Trial | PARP Inhibitor | Cancer Type | BRCA Mutation Status | Median Progression-Free Survival (PFS) - PARPi Arm | Median Progression-Free Survival (PFS) - Control Arm | Reference |
| SOLO2/ENGOT-Ov21 | Olaparib | Ovarian Cancer | Germline BRCA1/2 | 19.1 months | 5.5 months | [5] |
| OlympiAD | Olaparib | Breast Cancer | Germline BRCA1/2 | 7.0 months | 4.2 months | [5] |
| POLO | Olaparib | Pancreatic Cancer | Germline BRCA1/2 | 7.4 months | 3.8 months | [5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the synthetic lethal effects of this compound in BRCA-mutant cells.
Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
BRCA-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include untreated and vehicle (DMSO) control wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
Materials:
-
BRCA-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with the fixing solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (Number of colonies in control / Number of cells seeded) x 100
-
SF = (Number of colonies after treatment) / (Number of cells seeded x PE/100)
-
Western Blotting for PARP-2 and DNA Damage Markers
This protocol is used to detect the levels of PARP-2 protein and to assess the induction of DNA damage through the detection of phosphorylated H2AX (γH2AX).
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP-2, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
PARP Activity Assay
This assay measures the enzymatic activity of PARP in the presence of this compound.
Materials:
-
Recombinant PARP-2 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
This compound
-
NAD+ (biotinylated or radiolabeled)
-
Histone-coated plates (for colorimetric/chemiluminescent assays)
-
Assay buffer
-
Detection reagents (e.g., streptavidin-HRP and substrate for biotinylated NAD+)
-
Scintillation counter (for radiolabeled NAD+)
Procedure (Example using a colorimetric assay):
-
Add assay buffer containing activated DNA to the wells of a histone-coated 96-well plate.
-
Add various concentrations of this compound or a vehicle control to the wells.
-
Add recombinant PARP-2 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
Calculate the percentage of PARP activity inhibition and determine the IC50 value.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Principle of synthetic lethality with this compound in BRCA-mutant cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Signaling pathway of PARP-2 in DNA repair and the effect of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Detecting PARP-2 Inhibition in Treated Cells: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods to detect and quantify the inhibition of Poly(ADP-ribose) polymerase 2 (PARP-2) in treated cells. These methodologies are crucial for the preclinical development and characterization of novel PARP-2 inhibitors.
Introduction to PARP-2 and its Inhibition
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) pathway, playing a significant role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP-2, often in conjunction with PARP-1, is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This therapeutic approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways leads to cell death. A critical mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a cytotoxic lesion that obstructs DNA replication and transcription.[2] Therefore, quantifying both the catalytic inhibition and the PARP trapping efficiency of novel compounds is essential for their preclinical evaluation.
I. Biochemical Assays for PARP-2 Activity
Biochemical assays are performed on purified recombinant PARP-2 enzyme to determine the direct inhibitory effect of a compound on its catalytic activity. These assays are often used for primary high-throughput screening (HTS) of compound libraries.
A. Chemiluminescent Assay
Principle: This ELISA-based assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin (B1667282) is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP-2 activity.[3][4]
Experimental Protocol:
-
Plate Coating:
-
Dilute histone H1 protein to 1 µg/mL in PBS.
-
Add 50 µL of the histone solution to each well of a 96-well white microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
PARP Reaction:
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
In each well, add the following in order:
-
25 µL of reaction buffer or inhibitor dilution.
-
10 µL of activated DNA (e.g., 1 µg/mL sonicated salmon sperm DNA).
-
5 µL of 10X Biotinylated-NAD+ solution.
-
10 µL of diluted recombinant human PARP-2 enzyme (final concentration ~1 nM).
-
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer (e.g., 1:5000) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
II. Cell-Based Assays for PARP-2 Inhibition
Cell-based assays are essential for confirming the activity of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
A. Western Blotting for PAR (Poly-ADP-ribose) levels
Principle: This method quantifies the overall level of poly(ADP-ribosyl)ation (PARylation) in cells following treatment with a DNA damaging agent and a PARP-2 inhibitor. A reduction in the PAR signal, detected by a specific anti-PAR antibody, indicates inhibition of PARP activity.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PARP-2 inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.01% MMS for 30 minutes).
-
As a negative control, include cells treated with the DNA damaging agent alone. As a positive control for inhibition, use a known PARP inhibitor (e.g., Olaparib).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting: [5]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (e.g., mouse anti-PAR, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for PAR and the loading control using densitometry software. Normalize the PAR signal to the loading control and express the results as a percentage of the signal in cells treated with the DNA damaging agent alone.
B. Immunofluorescence for PAR Foci Formation
Principle: This imaging-based assay visualizes the accumulation of PAR at sites of DNA damage within the cell nucleus. Inhibition of PARP-2 will result in a decrease in the number and intensity of these PAR foci.[6][7]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat with the PARP-2 inhibitor for 1-2 hours.
-
Induce DNA damage (e.g., with H₂O₂ or by laser micro-irradiation).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., rabbit anti-PAR, 1:500) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the PAR foci and DAPI-stained nuclei.
-
Quantify the number, intensity, and area of PAR foci per nucleus using image analysis software (e.g., ImageJ).
-
C. PARP Trapping Assay (Cell-Based)
Principle: This assay measures the amount of PARP-2 that is "trapped" on chromatin following inhibitor treatment. This is a key indicator of the cytotoxic potential of a PARP inhibitor.[8][9]
Experimental Protocol:
-
Cell Treatment:
-
Treat cells with the PARP-2 inhibitor and a DNA damaging agent as described for the Western blot protocol.
-
-
Chromatin Fractionation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 10 minutes to lyse the plasma membrane.
-
Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Lyse the nuclei in a nuclear lysis buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant contains the soluble nuclear fraction.
-
The pellet contains the chromatin-bound proteins. Resuspend this pellet in RIPA buffer and sonicate to solubilize the proteins.
-
-
Western Blotting:
-
Analyze the cytoplasmic, soluble nuclear, and chromatin-bound fractions by Western blotting as described previously.
-
Probe the membranes with a specific antibody against PARP-2.
-
Use antibodies against histone H3 as a marker for the chromatin fraction and α-tubulin as a marker for the cytoplasmic fraction to verify the fractionation.
-
Data Analysis: Quantify the amount of PARP-2 in the chromatin-bound fraction relative to the total amount of PARP-2 (sum of all fractions) or normalize to the histone H3 signal. An increase in the chromatin-bound PARP-2 in inhibitor-treated cells indicates PARP trapping.
D. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that measures the thermal stability of a protein in its native cellular environment. The binding of a ligand, such as an inhibitor, can stabilize the protein, leading to an increase in its melting temperature. This change in thermal stability can be used to confirm target engagement.[10][11][12][13][14]
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with the PARP-2 inhibitor or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Detection:
-
Analyze the amount of soluble PARP-2 in the supernatant by Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble PARP-2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
III. High-Throughput Screening (HTS) Assays
HTS assays are designed for screening large compound libraries to identify potential PARP-2 inhibitors. They are typically homogeneous, "mix-and-read" assays that are amenable to automation.[15][16]
A. Fluorescence Polarization (FP) Assay
Principle: This assay measures the binding of PARP-2 to a fluorescently labeled DNA oligonucleotide. In the presence of NAD+, PARP-2 automodifies, dissociates from the DNA, and the small, freely rotating DNA probe has a low FP signal. An inhibitor that prevents automodification will "trap" PARP-2 on the DNA, resulting in a larger complex with slower rotation and a high FP signal.[17][18]
Experimental Protocol:
-
Assay Setup:
-
In a 384-well black plate, add the PARP-2 enzyme, the fluorescently labeled DNA probe, and the test compound.
-
Incubate at room temperature to allow for binding.
-
-
Reaction Initiation and Reading:
-
Initiate the PARP reaction by adding NAD+.
-
Incubate for a defined period.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: An increase in the FP signal in the presence of an inhibitor indicates PARP trapping.
B. NAD+ Consumption Assay
Principle: PARP enzymes consume NAD+ as a substrate. This assay measures the amount of remaining NAD+ after the PARP reaction. Inhibition of PARP-2 results in less NAD+ consumption and a higher remaining NAD+ concentration. The amount of NAD+ can be quantified using a coupled enzymatic reaction that produces a fluorescent or luminescent signal.[19][20][21]
Experimental Protocol:
-
PARP Reaction:
-
Incubate PARP-2, activated DNA, and the test inhibitor with a known amount of NAD+.
-
-
NAD+ Detection:
-
Stop the PARP reaction and add a developer reagent containing an enzyme that specifically converts NAD+ to a detectable product.
-
Measure the signal using a plate reader.
-
Data Analysis: A higher signal (indicating more remaining NAD+) corresponds to greater PARP-2 inhibition.
Quantitative Data Summary
The following table summarizes the IC50 values for several known PARP inhibitors against PARP-1 and PARP-2. This data is essential for comparing the potency and selectivity of novel compounds.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Olaparib | 1-5 | 1-2 | ~1-2.5 |
| Rucaparib | 1.8 | 0.8 | 2.25 |
| Niraparib | 3.8 | 2.1 | 1.8 |
| Talazoparib | 1.2 | 0.9 | 1.3 |
| Veliparib | 5.2 | 2.9 | 1.8 |
Note: IC50 values can vary depending on the assay conditions and the source of the data.[22][23][24]
Signaling Pathways and Experimental Workflows
PARP-2 in DNA Single-Strand Break Repair
Caption: PARP-2 signaling pathway in DNA single-strand break repair.
Experimental Workflow for Western Blotting
Caption: Workflow for detecting PARP-2 inhibition by Western blotting.
PARP Trapping Assay Workflow
Caption: Workflow for the cell-based PARP trapping assay.
References
- 1. PARP-1, PARP-2 and ATM in the DNA damage response: functional synergy in mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. annualreviews.org [annualreviews.org]
- 15. Development and validation of high-throughput screening assays for poly(ADP-ribose) polymerase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Parp-2-IN-3 Administration and Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP-2, particularly in concert with deficiencies in other DNA repair pathways such as homologous recombination (a concept known as synthetic lethality), has emerged as a promising therapeutic strategy in oncology. These application notes provide a comprehensive overview of the administration and dosage of a representative PARP-2 inhibitor, Parp-2-IN-3, for preclinical animal studies. While specific data for "this compound" is not publicly available, this document synthesizes data from structurally similar and functionally related PARP inhibitors to provide robust, representative protocols for in vivo research.
Data Presentation
Quantitative data from preclinical studies of representative PARP inhibitors are summarized below to guide dose selection and administration route for this compound.
Table 1: In Vivo Administration and Dosage of Representative PARP Inhibitors in Rodent Models
| Compound | Animal Model | Tumor Model | Administration Route | Dosage | Dosing Frequency | Reference |
| E7449 (Stenoparib) | Mice | MDA-MB-436 xenograft | Oral | 30 or 100 mg/kg | Once daily for 28 days | [1][2] |
| AZD-2281 (Olaparib) | Mice | 22Rv1 prostate cancer xenograft | Not specified | Not specified | In combination with fractionated radiotherapy | [3] |
| Minnelide | Nude mice | A549 and NCI-H460 xenografts | Intraperitoneal | 0.42 mg/kg | Daily | [4] |
Table 2: In Vitro Potency of Representative PARP Inhibitors
| Compound | Target | IC50 |
| UPF-1069 | PARP-2 | 0.3 µM |
| UPF-1069 | PARP-1 | 8 µM |
| E7449 (Stenoparib) | PARP-1 | 1.0 nM |
| E7449 (Stenoparib) | PARP-2 | 1.2 nM |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of a PARP-2 inhibitor in a subcutaneous xenograft model.
1. Animal Model:
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Select a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation) for establishing tumors that are sensitive to PARP inhibition.
-
Culture cells in appropriate media and harvest during the exponential growth phase.
-
Inject 1 x 10^6 to 1 x 10^7 cells, resuspended in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio), subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
4. Drug Preparation and Administration:
-
Vehicle Preparation: Based on the properties of E7449, a suitable vehicle for oral administration is 0.5% methylcellulose (B11928114) in water.[2]
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg, based on E7449 data).[1][2] Ensure the suspension is homogenous before each administration.
-
Administration: Administer the prepared this compound suspension or vehicle to the respective groups via oral gavage once daily for a predetermined period (e.g., 28 days).[1]
5. Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform pharmacodynamic analysis on tumor samples to assess target engagement (e.g., by measuring PAR levels).
-
Conduct histological and immunohistochemical analysis of tumor tissues.
Protocol 2: In Vitro PARP Inhibition Assay
This protocol outlines a method to determine the in vitro potency of this compound.
1. Reagents and Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes.
-
Histone H1 (as a substrate).
-
Biotinylated NAD+.
-
Streptavidin-coated plates.
-
Anti-PAR antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Assay Procedure:
-
Coat a 96-well plate with histone H1.
-
In a separate plate, pre-incubate PARP-1 or PARP-2 enzyme with varying concentrations of this compound.
-
Add the enzyme-inhibitor mixture to the histone-coated plate.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARylation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to detect the biotinylated PAR chains.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
3. Data Analysis:
-
Plot the signal intensity against the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the PARP enzyme activity.
Mandatory Visualization
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
Troubleshooting & Optimization
troubleshooting Parp-2-IN-3 solubility issues in DMSO
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Parp-2-IN-3 in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What are the potential reasons?
A1: Several factors can influence the solubility of this compound in DMSO:
-
Compound Purity: Impurities in the compound can significantly affect its solubility. It is recommended to use high-purity grade this compound for your experiments.[1]
-
DMSO Quality: The purity and water content of your DMSO are critical. Use anhydrous, high-purity DMSO, as it is highly hygroscopic. Absorbed water can reduce the solubility of many organic compounds.[1]
-
Temperature: The dissolution of this compound may be temperature-dependent. Gentle warming can aid solubility.[1]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.[1]
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with DMSO stock solutions.[1] If you observe precipitation, it is recommended to prepare a fresh solution. Do not use a solution that has precipitated, as the actual concentration will be lower than intended.[2] Before preparing a new stock, centrifuge the vial to pellet any undissolved powder.[2]
Q3: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A3: For a general protocol to prepare a 10 mM stock solution of a small molecule inhibitor like this compound, follow these steps:
-
Calculate the required mass of the inhibitor for your desired volume and concentration.
-
Weigh the calculated amount of this compound powder and place it in a suitable vial (e.g., amber glass or polypropylene).[1]
-
Add the calculated volume of anhydrous, high-purity DMSO.[1]
-
Vortex the solution for 1-2 minutes to aid dissolution.[1]
-
If the compound is not fully dissolved, you can gently warm the vial to 37°C for 5-10 minutes and vortex again.[1]
-
Sonication for 5-10 minutes can also be used to help dissolve the compound.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.[1]
Q4: How should I store my this compound stock solutions in DMSO?
A4: To maintain the stability and integrity of your this compound stock solution, it is crucial to store it properly. For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules.[2] Here are some strategies to overcome this:
-
Decrease the Final Concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.[2]
-
Optimize DMSO Concentration: While minimizing DMSO in the final assay solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment.[2]
-
Modify the Dilution Method: Instead of diluting the DMSO stock directly into the aqueous buffer, try making intermediate serial dilutions in DMSO first. Then, add the final diluted DMSO sample to your buffer.
Troubleshooting Guide
If you are facing persistent solubility issues with this compound, use the following guide to troubleshoot the problem systematically.
Data Presentation: Solubility Test Log
It is recommended to maintain a log of your solubility tests. This will help you identify the optimal conditions for dissolving this compound.
| Test ID | This compound Lot # | DMSO Lot # | Concentration (mM) | Method (Vortex/Warm/Sonicate) | Temperature (°C) | Time | Observations (Clear/Precipitate) |
| 001 | 10 | Vortex | 25 | 2 min | |||
| 002 | 10 | Vortex + Warm | 37 | 10 min | |||
| 003 | 10 | Sonicate | 25 | 5 min | |||
| 004 | 20 | Vortex + Warm | 37 | 10 min |
Experimental Protocols
Protocol for Assessing Solubility in DMSO
Objective: To determine the maximum soluble concentration of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Vortex mixer
-
Sonicator (optional)[1]
-
Water bath or incubator set to 37°C (optional)[1]
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)[1]
Procedure:
-
Prepare a series of vials with a pre-weighed amount of this compound.
-
Add a small volume of DMSO to the first vial to achieve a high concentration (e.g., 50 mM).
-
Vortex the solution for 2-5 minutes.
-
Visually inspect for any undissolved particles.
-
If not fully dissolved, try the following enhancement techniques sequentially: a. Gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.[1] b. Sonicate the solution for 5-10 minutes.[1]
-
If the compound dissolves completely, this can be considered a soluble concentration.
-
If the compound does not dissolve, repeat the process with a lower starting concentration until you identify the highest concentration at which this compound fully dissolves.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A workflow diagram for troubleshooting this compound solubility in DMSO.
Signaling Pathway: PARP-2 in DNA Base Excision Repair
Caption: The role of PARP-2 in the DNA base excision repair pathway.
References
Technical Support Center: Optimizing PARP-2-IN-3 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of PARP-2-IN-3. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this potent PARP-2 inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing no or low efficacy of this compound in my cell-based assay?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line and assay. It is crucial to perform a dose-response experiment to determine the optimal concentration.[1]
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium.[2] If precipitation is observed, gentle heating or sonication may aid dissolution.[2] It is also recommended to use freshly prepared solutions, as the stability of this compound in aqueous solutions for extended periods is not well characterized. For similar compounds, it is not recommended to store aqueous solutions for more than one day.[3][4][5][6]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PARP inhibitors. This can be due to functional DNA repair pathways that compensate for PARP-2 inhibition.[7] Consider using a positive control cell line known to be sensitive to PARP inhibitors, such as those with BRCA1/2 mutations.
-
Insufficient PARP Activation: The basal activity of PARP enzymes in untreated cells can be low.[1] To observe the inhibitory effect of this compound, it may be necessary to induce DNA damage and activate PARP enzymes using agents like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).[1]
-
Assay Duration: The phenotypic effects of PARP inhibition can take time to manifest.[8] Consider extending the treatment duration, as effects on cell proliferation or survival may only be observable after several days to weeks.[8]
Q2: I am seeing significant cell death even at very low concentrations of this compound. Is this expected?
A2: While this compound is designed to induce cell death in cancer cells, excessive toxicity at low concentrations could indicate off-target effects or issues with the experimental setup.
-
Off-Target Effects: At higher concentrations, some PARP inhibitors can exhibit off-target effects, including the inhibition of kinases, which can contribute to cytotoxicity.[1][9][10] While specific off-target profiling for this compound is not widely available, this is a possibility to consider.
-
Vehicle Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
-
Cell Line Sensitivity: The cell line being used may be exceptionally sensitive to PARP inhibition.
Q3: My Western blot for PARP cleavage is showing multiple bands or no cleavage. How can I troubleshoot this?
A3: Detecting PARP cleavage is a key indicator of apoptosis. Here are some troubleshooting tips:
-
Antibody Selection: Use an antibody that specifically recognizes the cleaved 89 kDa fragment of PARP or one that detects both the full-length (113 kDa) and the cleaved fragment.[11]
-
Positive Control: Include a positive control for apoptosis induction, such as staurosporine (B1682477) or etoposide, to confirm that your experimental system can detect PARP cleavage.
-
Time Course: The cleavage of PARP is a downstream event in apoptosis.[12] Perform a time-course experiment to identify the optimal time point for detecting the cleaved fragment.
-
Protein Loading: Ensure you are loading a sufficient amount of protein (e.g., 20-30 µg) per lane to detect the cleaved fragment, which may be less abundant than the full-length protein.[13]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme crucial for DNA repair.[14] PARP-2 is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery.[15] By inhibiting PARP-2, this compound prevents the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways.[14]
Q2: How should I prepare and store this compound?
A2: For in vitro experiments, it is recommended to prepare a stock solution of this compound in a suitable organic solvent such as DMSO.[2] For in vivo use, formulations with PEG300, Tween-80, and saline, or corn oil have been suggested for similar compounds.[2] It is advisable to store the stock solution at -20°C or -80°C and protect it from light.[2] For aqueous working solutions, it is best to prepare them fresh for each experiment.
Q3: What are the known off-target effects of PARP inhibitors?
A3: While PARP inhibitors are designed to be specific, some have been shown to have off-target effects, particularly at higher concentrations. These can include the inhibition of other PARP family members and various protein kinases.[9][10] For example, the PARP inhibitor rucaparib (B1680265) has been shown to inhibit several kinases at micromolar concentrations.[9] The off-target profile can vary significantly between different PARP inhibitors.[9]
Q4: What are the common mechanisms of resistance to PARP inhibitors?
A4: Resistance to PARP inhibitors is a significant clinical challenge and can occur through several mechanisms, including:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, allowing for the repair of double-strand breaks.
-
Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Changes in PARP1/2 Expression or Function: Mutations in the PARP enzymes themselves can prevent the inhibitor from binding effectively.
-
Stabilization of the Replication Fork: Mechanisms that protect the replication fork from collapsing in the presence of unrepaired single-strand breaks can confer resistance.
Quantitative Data
The following tables summarize the known quantitative data for this compound and provide a comparison with other relevant PARP inhibitors.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | - | PARP-2 Enzymatic Assay | 0.07 µM | [14] |
| This compound | MDA-MB-231 (Breast Cancer) | Cytotoxicity (24h) | 6.14 ± 0.5 µM | [14] |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity (24h) | 6.05 ± 0.4 µM | [14] |
Table 2: Comparative IC50 Values of Selected PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1 | 1.2 | [16] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [16] |
| Niraparib | 3.8 | 2.1 | |
| Talazoparib | 0.57 | 1.1 | |
| Veliparib | 5.2 | 2.9 | |
| PARP-2-IN-1 | - | 11.5 | [2] |
Note: Data for Niraparib, Talazoparib, and Veliparib are representative values from publicly available sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the optimization of this compound concentration.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO at the highest concentration used for the inhibitor).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot for PARP Cleavage
This protocol describes the detection of PARP cleavage as a marker of apoptosis.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing full-length and/or cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage.
Colorimetric PARP Activity Assay
This assay measures the enzymatic activity of PARP-2 and its inhibition by this compound.
Materials:
-
96-well plate coated with histones
-
Recombinant PARP-2 enzyme
-
Activated DNA
-
This compound
-
Biotinylated NAD+
-
Strep-HRP (Streptavidin-Horseradish Peroxidase)
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Inhibitor Addition: Add diluted this compound or vehicle control to the histone-coated wells.
-
Enzyme Addition: Add a mixture of PARP-2 enzyme and activated DNA to each well.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection:
-
Wash the plate and add diluted Strep-HRP. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Add stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to PARP-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. abcam.com [abcam.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. PARP-2 and PARP-3 are selectively activated by 5′ phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PARP assay [assay-protocol.com]
- 16. youtube.com [youtube.com]
dealing with inconsistent results in Parp-2-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in experiments involving Parp-2-IN-3 and other selective PARP2 inhibitors.
Troubleshooting Guide
Question: Why am I observing significant variability in the IC50 values for this compound in my biochemical assays?
Answer:
Inconsistent IC50 values in biochemical assays can stem from several factors related to assay conditions and reagent stability. Here are some common causes and troubleshooting steps:
-
Inhibitor Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to a lower effective concentration and thus a higher apparent IC50. Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO and that the final concentration of the solvent in the assay is consistent and non-inhibitory to the enzyme. Also, consider the stability of the inhibitor in your assay buffer over the course of the experiment.
-
Enzyme Activity and Purity: The activity of the recombinant PARP2 enzyme can vary between batches and may decrease with improper storage. Ensure you are using a highly pure and active enzyme. It's also crucial to work within the linear range of the enzyme kinetics.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the concentration of the substrate (NAD+). Ensure that the NAD+ concentration is consistent across all experiments and ideally close to its Km value for the PARP2 enzyme.
-
Assay Incubation Time: The incubation time of the inhibitor with the enzyme before initiating the reaction can influence the IC50 value, especially for slow-binding inhibitors. Standardize the pre-incubation time in your protocol.
Troubleshooting Flowchart for Inconsistent IC50 Values
Technical Support Center: Investigating Off-Target Kinase Inhibition of PARP-2 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential off-target kinase inhibition of PARP-2 inhibitors, such as Parp-2-IN-3, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PARP inhibitors on kinases?
A1: While many PARP inhibitors are highly selective for PARP family members, some have been shown to exhibit off-target activity against various protein kinases, especially at higher concentrations. This "polypharmacology" can lead to both desired and undesired biological effects. For instance, the clinically approved PARP inhibitors niraparib (B1663559) and rucaparib (B1680265) have been documented to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar to micromolar concentrations that can be clinically achievable.[1][2] Olaparib, another PARP inhibitor, is generally considered to have a more selective profile with fewer potent off-target kinase effects.[3]
Q2: Why is it important to characterize the off-target kinase profile of a PARP-2 inhibitor?
A2: Characterizing the off-target kinase profile is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target effects can explain unexpected cellular or in vivo responses that are not attributable to PARP-2 inhibition alone.
-
Predicting Potential Toxicities: Inhibition of essential kinases can lead to cellular toxicity. Identifying these off-targets early can help in predicting and mitigating potential adverse effects.
-
Discovering New Therapeutic Opportunities: In some cases, off-target activities may present opportunities for drug repurposing or for developing compounds with a desired polypharmacological profile. For example, the inhibition of certain kinases involved in cancer progression could be beneficial.[3]
-
Ensuring Data Integrity: For researchers using inhibitors as chemical probes, understanding the full spectrum of their activity is essential for correctly interpreting experimental results.
Q3: At what concentrations should I be concerned about off-target kinase inhibition?
A3: Concern for off-target effects should increase with the concentration of the inhibitor used. While potent on-target inhibition of PARP-2 may occur at low nanomolar concentrations, off-target kinase inhibition is more commonly observed in the submicromolar to micromolar range.[1][3] It is advisable to perform a dose-response analysis for both on-target (PARP-2) and potential off-target kinases to determine the therapeutic window of your inhibitor.
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: I'm observing a cellular phenotype that is not consistent with known PARP-2 biology.
-
Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase.
-
Troubleshooting Steps:
-
Literature Review: Research the known off-targets of similar PARP inhibitors. Kinases like DYRK1A, CDK16, and PIM3 are potential candidates.
-
Kinase Profiling: Perform a broad in vitro kinase screen to identify potential off-targets of your specific PARP-2 inhibitor.
-
Orthogonal Approach: Use a structurally different PARP-2 inhibitor with a potentially different off-target profile. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP-2. If the phenotype is replicated, it confirms the effect is on-target.
-
Issue 2: My in vivo study is showing unexpected toxicity.
-
Possible Cause: The toxicity may be a result of the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to see if the toxicity occurs at concentrations significantly higher than those required for PARP-2 inhibition in your model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of the inhibitor in plasma and target tissues to determine if it reaches levels known to inhibit off-target kinases.
-
Investigate Downstream Biomarkers: If you have identified potential off-target kinases, analyze downstream biomarkers of those pathways in your in vivo samples.
-
Comparative Study: If possible, compare the in vivo effects with a more selective PARP inhibitor to assess if the toxicity is mitigated.
-
Data Presentation: Off-Target Kinase Inhibition Profiles
The following tables summarize representative off-target kinase inhibition data for some PARP inhibitors. Note that the specific profile for "this compound" would need to be determined experimentally.
Table 1: Representative Off-Target Kinase Inhibition of PARP Inhibitors (IC50 values)
| Inhibitor | PARP-1 (nM) | PARP-2 (nM) | DYRK1A (nM) | CDK16 (nM) | PIM3 (nM) |
| Niraparib | 3.8 | 2.1 | ~230 | ~200 | ~1000 |
| Rucaparib | - | - | ~1000 | ~200 | ~1000 |
| Olaparib | 5 | 1 | >10,000 | >10,000 | >10,000 |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | >10,000 | >10,000 | >10,000 |
Data is compiled from multiple sources and should be used for comparative purposes. IC50 and Ki values can vary based on assay conditions.[1][3][4]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure to determine the IC50 value of a PARP-2 inhibitor against a potential off-target kinase.
Materials:
-
Purified recombinant kinase (e.g., DYRK1A)
-
Kinase-specific substrate peptide
-
This compound (or test inhibitor)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a vehicle control (DMSO only).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 5 µL of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a 4x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Workflow for In Vitro Off-Target Kinase Inhibition Assay.
Caption: Potential Off-Target Effects on the DYRK1A Signaling Pathway.
References
Technical Support Center: Minimizing Parp-2-IN-3 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parp-2-IN-3. The focus is on understanding and minimizing its cytotoxic effects in non-cancerous cell lines to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 12) is a potent inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2).[1] PARP-2 is a key enzyme in the DNA damage response (DDR), particularly in the repair of DNA single-strand breaks.[2][3][4] Inhibition of PARP-2 by this compound leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death), ultimately leading to cytotoxicity.[1] In cancer cells, this compound has been shown to induce apoptosis and necrosis and cause cell cycle arrest at the G2/M phase.[5]
Q2: I am observing high cytotoxicity with this compound in my non-cancerous cell line. What are the potential causes?
Several factors can contribute to high cytotoxicity in non-cancerous cell lines when using this compound:
-
High Compound Concentration: The concentration of this compound may be too high for the specific cell line being used. Non-cancerous cells may be more sensitive to PARP inhibition than some cancer cells.
-
Prolonged Exposure Time: The duration of treatment may be too long, leading to an accumulation of cytotoxic effects.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to PARP inhibitors. Your specific non-cancerous cell line may be inherently more sensitive to the effects of this compound.
-
Suboptimal Cell Culture Conditions: Factors such as low cell seeding density, nutrient depletion in the media, or other stressors can make cells more susceptible to drug-induced toxicity.
-
Off-Target Effects: Although designed to be a PARP-2 inhibitor, at higher concentrations, off-target effects on other cellular processes cannot be ruled out.
Q3: Are there any known IC50 values for this compound in non-cancerous cell lines?
Currently, there is no publicly available data on the half-maximal inhibitory concentration (IC50) of this compound in non-cancerous cell lines. The available data is for cancer cell lines.
Q4: How can I determine the appropriate concentration of this compound to use for my non-cancerous cell line?
It is crucial to perform a dose-response experiment to determine the IC50 of this compound in your specific non-cancerous cell line. This will help you identify a concentration that is effective for your experimental goals while minimizing cytotoxicity. A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound and non-cancerous cell lines.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at expected efficacious doses. | The specific cell line is highly sensitive to this compound. | Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50 for your cell line. Consider reducing the exposure time. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic. Run a vehicle-only control to assess solvent toxicity. | |
| Incorrect cell seeding density. | Optimize cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Inconsistent results between experiments. | Reagent variability (potency or purity of this compound lots). | Use a single, quality-controlled batch of this compound for a set of experiments. If changing batches, perform a bridging experiment to ensure consistency. |
| Variations in cell culture conditions. | Standardize all cell culture and experimental parameters, including media components, serum concentration, and incubation times. | |
| Difficulty in distinguishing between apoptosis and necrosis. | The chosen cytotoxicity assay may not differentiate between cell death mechanisms. | Use an apoptosis-specific assay, such as Annexin V/Propidium Iodide (PI) staining, to differentiate between early apoptosis, late apoptosis, and necrosis. A detailed protocol is provided below. |
Strategies to Minimize Cytotoxicity
1. Co-treatment with N-acetylcysteine (NAC)
Oxidative stress can contribute to drug-induced cytotoxicity. N-acetylcysteine (NAC) is an antioxidant that can help mitigate these effects by reducing reactive oxygen species (ROS).
2. Co-treatment with a CHK2 Inhibitor
The p53 pathway is a major determinant of the cellular response to PARP inhibitor-induced DNA damage in normal cells. Inhibiting Checkpoint Kinase 2 (CHK2), a key player in this pathway, can reduce the cytotoxic effects of PARP inhibitors in non-cancerous cells.[6][7] BML-277 is a specific CHK2 inhibitor that can be used for this purpose.[6][7]
Quantitative Data
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | 6.14 ± 0.5 | [1] |
| This compound | MCF-7 | 6.05 ± 0.4 | [1] |
Table 2: Comparative IC50 Values of Other PARP Inhibitors in Non-Cancerous Cell Lines
| PARP Inhibitor | Cell Line | IC50 (µM) | Citation |
| Olaparib | MCF-10A (non-tumorigenic breast epithelial) | 4.7 | [8] |
| Veliparib | MCF-10A (non-tumorigenic breast epithelial) | 69.1 | [8] |
| Olaparib | Primary T cells | 3.7 | [8] |
| Veliparib | Primary T cells | 42.5 | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in your non-cancerous cell line.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration for a new compound might be 100 µM, with 2-fold serial dilutions.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated control wells and vehicle (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Treated and control cell culture supernatants
Procedure:
-
Sample Collection: After treatment with this compound, carefully collect the cell culture supernatant from each well.
-
Assay Setup: Set up the assay in a new 96-well plate according to the manufacturer's instructions. This typically involves adding the collected supernatant and the LDH reaction mixture to each well.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental samples and controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Treated and control cells
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: N-acetylcysteine (NAC) Co-treatment
Procedure:
-
NAC Preparation: Prepare a stock solution of NAC in sterile water or PBS. The final concentration in the cell culture medium typically ranges from 1 to 10 mM.
-
Co-treatment: Add NAC to the cell culture medium at the desired final concentration either simultaneously with this compound or as a pre-treatment for 1-2 hours before adding this compound.
-
Controls: Include controls with this compound alone and NAC alone to assess the effect of each compound individually.
-
Assay: Proceed with your planned cytotoxicity or functional assay as described in the protocols above.
Protocol 5: CHK2 Inhibitor (BML-277) Co-treatment
Procedure:
-
BML-277 Preparation: Prepare a stock solution of BML-277 in DMSO. The final concentration in the cell culture medium will need to be optimized, but a starting point could be in the range of 1-10 µM.
-
Co-treatment: Add BML-277 to the cell culture medium at the desired final concentration simultaneously with this compound.
-
Controls: Include controls with this compound alone and BML-277 alone. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Assay: Perform your cytotoxicity or functional assay as planned.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PARP-2-IN-3 Immunofluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parp-2-IN-3 in immunofluorescence (IF) assays. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PARP-2?
A1: PARP-2 is a nuclear protein.[1][2] Therefore, the expected localization in immunofluorescence imaging is within the nucleus of the cell.
Q2: Which PARP-2 antibody is recommended for immunofluorescence?
A2: Several commercially available antibodies are validated for immunofluorescence. When selecting an antibody, it is crucial to review the manufacturer's datasheet for validation data in IF applications. Some examples of antibodies used for PARP-2 immunofluorescence include Proteintech 55149-1-AP, Santa Cruz Biotechnology sc-393310, and Novus Biologicals NBP2-47337.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). PARP enzymes, including PARP-2, are involved in DNA repair pathways. These enzymes utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins at sites of DNA damage. This PARylation process is crucial for the recruitment of DNA repair machinery. PARP inhibitors like this compound work by blocking this catalytic activity, which leads to an accumulation of DNA damage and can induce cell death, particularly in cancer cells with existing DNA repair defects.
Q4: How does inhibition of PARP-2 with this compound affect the immunofluorescence signal?
A4: Treatment with a PARP inhibitor can lead to a phenomenon known as "PARP trapping," where the inhibited PARP enzyme remains bound to DNA at the site of damage.[3] This can result in the accumulation of PARP-2 at DNA lesions, which may be visualized as an increase in the intensity of nuclear foci in immunofluorescence images.
Q5: What are the critical controls to include in a PARP-2 immunofluorescence experiment with this compound?
A5: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Unstained Control: Cells that are not incubated with any primary or secondary antibodies to assess autofluorescence.
-
Secondary Antibody Only Control: Cells incubated only with the secondary antibody to check for non-specific binding.
-
Positive Control: A cell line known to express PARP-2.
-
Negative Control (optional): A cell line with known low or no expression of PARP-2, or cells treated with siRNA targeting PARP-2.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:50, 1:100, 1:200). |
| Insufficient blocking. | Increase the blocking time (e.g., to 1-2 hours at room temperature). Use a blocking buffer containing 5-10% normal serum from the same species as the secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., PBS with 0.1% Tween-20). | |
| Secondary antibody non-specific binding. | Run a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody or changing to a different secondary antibody. | |
| Autofluorescence of the cells or tissue. | Image an unstained sample to assess autofluorescence. If high, consider using a different fixation method or an autofluorescence quenching kit. | |
| Weak or No Signal | Primary antibody concentration too low. | Increase the concentration of the primary antibody or the incubation time (e.g., overnight at 4°C). |
| Inefficient fixation or permeabilization. | Ensure that the fixation and permeabilization steps are appropriate for a nuclear antigen. 4% paraformaldehyde for fixation and 0.1-0.5% Triton X-100 for permeabilization are common starting points. | |
| Incorrect secondary antibody. | Verify that the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary). | |
| Low expression of PARP-2. | Confirm PARP-2 expression in your cell line using a different method, such as Western blotting. | |
| Ineffective this compound treatment. | Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment may be necessary. | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Use a blocking peptide for the primary antibody if available. Ensure the use of a high-quality, affinity-purified secondary antibody. |
| Cell or tissue morphology is poor. | Handle samples gently throughout the protocol. Ensure cells are not over-confluent. Optimize fixation time to preserve morphology without masking the epitope. |
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for PARP-2 immunofluorescence assays. Note: These are starting recommendations and may require optimization for your specific cell line and experimental conditions.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:50 - 1:500 (for antibodies like sc-393310) or 0.25-2 µg/mL (for antibodies like NBP2-47337) | Always refer to the manufacturer's datasheet. A titration experiment is highly recommended. |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C often yields a better signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:200 - 1:1000 | Titrate for optimal signal and minimal background. |
| Secondary Antibody Incubation | 1 hour at room temperature | Protect from light to prevent photobleaching of the fluorophore. |
| This compound Concentration | 1-10 µM (starting range) | The optimal concentration should be determined experimentally by a dose-response curve. |
| This compound Incubation Time | 1-24 hours | A time-course experiment is recommended to determine the optimal duration of treatment. |
| Fixation (4% PFA) | 10-15 minutes at room temperature | |
| Permeabilization (0.1-0.5% Triton X-100) | 10-15 minutes at room temperature |
Detailed Experimental Protocol
This protocol provides a general guideline for immunofluorescence staining of PARP-2 in cultured cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary antibody against PARP-2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) in complete culture medium for the optimized duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary PARP-2 antibody in Blocking Buffer to the predetermined optimal concentration.
-
Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizations
Caption: PARP-2 Signaling Pathway in DNA Damage Response and its Inhibition.
Caption: Experimental Workflow for PARP-2 Immunofluorescence Assay.
References
- 1. Anti-PARP2 Antibody (A84168) | Antibodies.com [antibodies.com]
- 2. PARP2 Antibody - BSA Free (NBP2-47337): Novus Biologicals [novusbio.com]
- 3. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to PARP-2 Inhibitors in Long-Term Cell Culture
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. While the query specified "Parp-2-IN-3," a thorough search of scientific literature and public databases did not yield specific information for a compound with this exact designation. Therefore, this guide addresses resistance to PARP-2 inhibitors in general, based on established mechanisms for this class of molecules. The principles and protocols described herein are broadly applicable to studying resistance to PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP-2 inhibitors?
PARP-2 (Poly(ADP-ribose) polymerase 2) is an enzyme involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP-2 inhibitors block the catalytic activity of PARP-2, which leads to the accumulation of unrepaired SSBs.[1] When a cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1] Additionally, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic lesion that further contributes to cell death.
Q2: My cells have been cultured with a PARP-2 inhibitor for several months and are now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
Acquired resistance to PARP inhibitors is a significant challenge and can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common resistance mechanisms.[1] Cancer cells can regain their ability to repair DSBs through various means, including:
-
Secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore the open reading frame and produce a functional protein.
-
Epigenetic modifications that lead to the re-expression of HR-related genes.
-
Loss of factors that inhibit HR , such as 53BP1, which can partially restore HR function even in the absence of functional BRCA1.[2]
-
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which act as pumps to actively remove the PARP-2 inhibitor from the cell, thereby reducing its intracellular concentration and efficacy.[1][3]
-
Replication Fork Stabilization: Cells can develop mechanisms to protect and stabilize stalled replication forks, preventing their collapse into DSBs. This reduces the cytotoxic lesions that PARP inhibitors rely on to kill cancer cells.
-
Altered PARP2 Expression or Activity: Although less common, mutations in the PARP2 gene itself could potentially alter the drug-binding site, reducing the inhibitor's efficacy. Additionally, changes in the expression levels of PARP2 could influence sensitivity.
Q3: How can I begin to investigate the mechanism of resistance in my cell line?
A systematic approach is recommended:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CTG assay) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your parental (sensitive) and the long-term cultured (potentially resistant) cell lines.
-
Assess HR Competency: Use a functional assay for homologous recombination, such as monitoring the formation of RAD51 foci upon DNA damage. A significant increase in RAD51 foci formation in the resistant cells compared to the sensitive cells would suggest restoration of HR.
-
Evaluate Drug Efflux: Use a fluorescent dye efflux assay with substrates like rhodamine 123 to determine if your resistant cells are more actively pumping out compounds.
-
Analyze Protein Expression: Perform Western blotting to check the expression levels of key proteins involved in the DNA damage response (e.g., BRCA1, BRCA2, RAD51, 53BP1) and drug efflux (e.g., P-glycoprotein/MDR1).
-
Genomic Analysis: If the above methods do not yield a clear answer, consider sequencing the BRCA1/2 and PARP2 genes in your resistant cells to look for reversion or novel mutations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty establishing a stable resistant cell line (widespread cell death). | The starting concentration of the PARP-2 inhibitor is too high. | 1. Determine the IC50 of the PARP-2 inhibitor in the parental cell line. 2. Begin the selection process with a concentration at or slightly below the IC50. 3. Gradually increase the drug concentration in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration.[4] |
| Resistant phenotype is lost over time when the drug is removed. | The resistance mechanism may be transient or dependent on continuous drug pressure. | 1. Maintain a sub-population of the resistant cells under continuous drug selection. 2. For experiments, use cells that have been cultured without the drug for a limited number of passages (e.g., 1-2) to avoid confounding effects of the drug itself, but without losing the resistant phenotype. 3. Regularly re-characterize the resistant phenotype by measuring the IC50. |
| No significant difference in HR competency (e.g., RAD51 foci) between sensitive and resistant cells. | The resistance mechanism is likely independent of HR restoration. | 1. Investigate other potential mechanisms, such as increased drug efflux (see Drug Efflux Assay protocol). 2. Perform Western blotting for ABC transporters like P-glycoprotein (MDR1). 3. Analyze replication fork dynamics if assays are available in your lab. |
| Inconsistent results in cell viability assays. | Variations in cell seeding density, drug concentration, or incubation time. | 1. Ensure a single-cell suspension with accurate cell counting before seeding. 2. Use a multichannel pipette for adding cells and reagents to minimize well-to-well variability. 3. Include appropriate controls (e.g., no-cell blank, vehicle-treated cells). 4. Ensure the formazan (B1609692) crystals are fully dissolved in MTT assays before reading the absorbance. |
Data Presentation
Table 1: Example of Increased IC50 Values in PARP Inhibitor-Resistant Cell Lines
This table provides hypothetical data based on published studies demonstrating the fold-change in IC50 for various PARP inhibitors in resistant cell lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance | Reference Compound |
| LNCaP (Prostate) | 1.8 | 7.9 | 4.4 | Olaparib |
| C4-2B (Prostate) | 0.3 | 8.7 | 28.9 | Olaparib |
| DU145 (Prostate) | 2.9 | 11.0 | 3.8 | Olaparib |
| PEO1 (Ovarian) | ~5.0 | >80.0 | >16 | Olaparib |
Data adapted from studies on Olaparib resistance to illustrate typical fold-changes observed.[5][6]
Table 2: Changes in Protein Expression and HR Function in PARP Inhibitor-Resistant Cells
This table summarizes typical quantitative changes observed in resistant cells.
| Marker | Method | Sensitive Cells (Relative Value) | Resistant Cells (Relative Value) | Implication |
| P-glycoprotein (ABCB1) | Western Blot / qRT-PCR | 1 | 2 to 85-fold increase | Increased Drug Efflux[7] |
| RAD51 Foci Formation | Immunofluorescence | Low (% of positive cells) | High (% of positive cells) | Restoration of HR[8] |
| BRCA2 Protein | Western Blot | Undetectable / Truncated | Full-length protein detected | Reversion Mutation |
| 53BP1 Protein | Western Blot | 1 | Decreased or Absent | Partial Restoration of HR |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of a PARP-2 inhibitor and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the PARP-2 inhibitor. Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50.
Western Blotting for DNA Repair and Efflux Proteins
Objective: To analyze the expression levels of key proteins involved in PARP inhibitor resistance.
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BRCA1, RAD51, 53BP1, P-glycoprotein/ABCB1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Use software like ImageJ to quantify the band intensities relative to the loading control.
RAD51 Foci Formation Assay
Objective: To assess the homologous recombination capacity of cells.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
DNA Damage Induction: Treat the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or a relevant concentration of mitomycin C) to induce double-strand breaks.
-
Incubation: Incubate the cells for 4-8 hours to allow for RAD51 recruitment.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Blocking: Block with a solution containing 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of cells with >5 RAD51 foci per nucleus. A higher percentage of RAD51-positive cells indicates proficient HR.[10]
Drug Efflux Assay (Rhodamine 123)
Objective: To determine if resistant cells exhibit increased activity of drug efflux pumps.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).
-
Dye Loading: Add rhodamine 123 to the cell suspension at a final concentration of 0.5-1 µM and incubate at 37°C for 15-30 minutes to allow the dye to enter the cells.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in pre-warmed medium and incubate at 37°C for 30-60 minutes to allow for drug efflux. For an inhibited control, add an efflux pump inhibitor (e.g., verapamil (B1683045) or elacridar) during this step.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence signal in the resistant cells compared to the sensitive cells (which is restored upon addition of an inhibitor) indicates increased drug efflux.[10][11]
Visualizations
Signaling and Experimental Workflows
Caption: Generalized PARP-2 signaling pathway in DNA repair and the action of PARP-2 inhibitors.
Caption: Experimental workflow for developing and characterizing PARP-2 inhibitor-resistant cell lines.
Caption: Key mechanisms leading to acquired resistance to PARP-2 inhibitors in cancer cells.
References
- 1. Overexpressed ABCB1 Induces Olaparib-Taxane Cross-Resistance in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
ensuring complete PARP-2 inhibition with Parp-2-IN-3 treatment
Welcome to the technical support center for Parp-2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for complete PARP-2 inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2). PARP-2 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP-2 is recruited to the site of the break and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. This compound competitively binds to the NAD+ binding site of PARP-2's catalytic domain, preventing the synthesis of PAR and thereby inhibiting the recruitment of downstream repair factors. This leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on its potent IC50 of 0.07 µM for the PARP-2 enzyme, a good starting point for cell-based assays is a concentration range of 0.1 µM to 10 µM.[1] For cytotoxicity assays in MCF-7 and MDA-MB-231 cell lines, cytotoxic IC50 values were observed at 6.05 µM and 6.14 µM, respectively, after 24 hours of treatment.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for achieving complete PARP-2 inhibition with minimal off-target effects or cytotoxicity in your specific model system.
Q3: How can I confirm that this compound is inhibiting PARP-2 activity in my cells?
A3: The most direct method to confirm PARP-2 inhibition is to measure the levels of poly(ADP-ribose) (PAR) in your cells. This can be achieved through Western blotting or immunofluorescence using an anti-PAR antibody. In an effective experiment, you should observe a significant reduction in PAR levels in cells treated with this compound, particularly after inducing DNA damage with an agent like hydrogen peroxide (H₂O₂) or MMS to stimulate PARP activity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed as a specific PARP-2 inhibitor, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is good practice to assess the specificity of the observed phenotype. This can be done by using a structurally different PARP-2 inhibitor to see if the same phenotype is produced or by employing genetic approaches like siRNA or CRISPR to knock down PARP-2 and observe if the phenotype is recapitulated. If unexpected phenotypes are observed, it may be necessary to perform broader profiling, such as kinome scans, to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Incomplete or no inhibition of PARP activity observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient PARP Activation | Basal PARP activity in untreated cells can be low. Induce DNA damage with a positive control (e.g., 100 µM H₂O₂ or 0.01% MMS for 15-30 minutes) to stimulate PARP activity before assessing inhibition. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with this compound (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line and experimental conditions. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | Ensure your Western blot or immunofluorescence protocol for PAR detection is optimized. Check antibody dilutions and incubation times. |
Issue 2: High background or non-specific signal in Western blot for PAR.
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | Use a well-validated anti-PAR antibody. Include appropriate controls, such as a lysate from untreated and DNA damage-induced cells. |
| Blocking and Washing | Increase the blocking time (e.g., to 2 hours at room temperature) and the number/duration of washes with TBST to reduce non-specific antibody binding. |
| Lysate Preparation | Ensure that lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. |
Issue 3: Unexpected cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration that achieves complete PARP-2 inhibition. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to PARP inhibitors. Determine the cytotoxic IC50 for your specific cell line. |
| Off-Target Inhibition | To confirm the observed phenotype is due to PARP-2 inhibition, use a structurally unrelated PARP-2 inhibitor or a genetic knockdown of PARP-2 (siRNA/CRISPR) and check for a similar phenotype. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| PARP-2 Enzymatic IC50 | 0.07 µM | [1] |
| MCF-7 Cytotoxic IC50 (24h) | 6.05 ± 0.4 µM | [1] |
| MDA-MB-231 Cytotoxic IC50 (24h) | 6.14 ± 0.5 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Detecting PARP Activity (PAR levels)
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.
-
For a positive control of PARP activation, treat cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes) in the last 15 minutes of the inhibitor treatment.
2. Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
4. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PAR (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Immunofluorescence for PARP-2 Localization and PAR Detection
1. Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with this compound and a DNA damaging agent as described in the Western blot protocol.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Wash three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies for PARP-2 (to observe localization) or PAR (to assess activity) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image using a fluorescence or confocal microscope.
Protocol 3: Cell Viability (MTT) Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
2. Drug Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
4. Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
Visualizations
Caption: PARP-2 signaling pathway in response to DNA single-strand breaks and its inhibition by this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound treatment.
Caption: A decision tree for troubleshooting incomplete PARP-2 inhibition in experiments using this compound.
References
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Parp-2-IN-3 versus Olaparib in Breast Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective PARP-2 inhibitor, Parp-2-IN-3, and the dual PARP-1/PARP-2 inhibitor, Olaparib, with a focus on their activity in breast cancer cell lines. This comparison is supported by available preclinical data and detailed experimental methodologies.
Introduction
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks. Inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Olaparib, a potent inhibitor of both PARP-1 and PARP-2, is an established therapeutic agent in this class. More recently, selective inhibition of PARP isoforms has become an area of interest, with compounds like this compound (also known as Compound 12) showing high potency for PARP-2. This guide aims to compare the preclinical efficacy of this compound with the well-established PARP inhibitor, Olaparib.
Mechanism of Action: A Tale of Two Specificities
Both Olaparib and this compound function by inhibiting the enzymatic activity of PARP. This inhibition prevents the repair of DNA single-strand breaks, which then leads to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.
The key difference lies in their selectivity. Olaparib is a dual inhibitor, targeting both PARP-1 and PARP-2. In contrast, this compound has been developed as a selective inhibitor of PARP-2. The rationale behind developing isoform-selective inhibitors is to potentially reduce off-target effects and better understand the specific roles of each PARP enzyme in cancer biology.
Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HRR-deficient cells.
Quantitative Efficacy Comparison
The following tables summarize the available in vitro efficacy data for this compound and Olaparib. It is important to note that the data for the two inhibitors are from different studies and direct, head-to-head comparisons in the same experimental setup are not publicly available.
Table 1: Enzymatic Inhibition
| Inhibitor | Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| This compound | PARP-2 | 70[1] | Data not available |
| Olaparib | PARP-1 | 5 | ~0.2 |
| PARP-2 | 1 |
IC50: Half-maximal inhibitory concentration.
Table 2: Cytotoxicity in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 6.14 ± 0.5[1] |
| MCF-7 | 6.05 ± 0.4[1] | |
| Olaparib | MDA-MB-231 | ~14 - 95.1 |
| MCF-7 | ~10 |
Note: The IC50 values for Olaparib are compiled from multiple studies and show variability based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PARP-2 Enzyme Inhibition Assay (for this compound)
The in vitro PARP-2 enzyme inhibition for this compound was determined using a commercially available PARP-2 assay kit.[1] The assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone-coated plates.
-
Plate Preparation: A 96-well plate was coated with histones and incubated overnight.
-
Reaction Mixture: A reaction mixture containing the PARP-2 enzyme, the test compound (this compound at various concentrations), and biotinylated NAD+ was prepared.
-
Incubation: The reaction mixture was added to the histone-coated wells and incubated to allow the PARP-2 enzyme to attach biotinylated PAR to the histones.
-
Detection: The plate was washed, and a streptavidin-horseradish peroxidase (HRP) conjugate was added to bind to the biotinylated PAR.
-
Signal Measurement: A chemiluminescent substrate was added, and the resulting signal, proportional to PARP-2 activity, was measured using a luminometer.
-
IC50 Calculation: The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay for this compound)
The cytotoxic effect of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
Figure 2: General workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis (for this compound)
The effect of this compound on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[1]
-
Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration (6.05 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells were fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells were washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on the DNA content histogram.
Apoptosis Assay (for this compound)
Apoptosis induction by this compound in MCF-7 cells was quantified using an Annexin V-FITC/PI apoptosis detection kit.[1]
-
Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration (6.05 µM) for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Incubation: The cells were incubated in the dark to allow for staining.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC stains early apoptotic cells (phosphatidylserine exposure), while PI stains late apoptotic and necrotic cells (loss of membrane integrity).
-
Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.
Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of the PARP-2 enzyme and exhibits micromolar cytotoxic activity against the breast cancer cell lines MDA-MB-231 and MCF-7. Its ability to induce G2/M cell cycle arrest and apoptosis in MCF-7 cells is consistent with the mechanism of action of PARP inhibitors.
When comparing the cytotoxic IC50 values, this compound appears to have a similar potency to some of the reported values for Olaparib in the MCF-7 cell line. However, the wide range of reported IC50 values for Olaparib makes a definitive comparison challenging without direct head-to-head studies.
A critical piece of missing information for this compound is its selectivity for PARP-2 over PARP-1. This is a key differentiating factor from Olaparib and would be crucial for understanding its potential therapeutic window and off-target effects. Furthermore, the absence of in vivo efficacy data for this compound limits the comparison to the in vitro setting.
Future studies should focus on:
-
Determining the PARP-1 inhibitory activity of this compound to establish its selectivity profile.
-
Conducting direct comparative studies of this compound and Olaparib in a panel of cancer cell lines, including those with and without HRR deficiencies.
-
Evaluating the in vivo efficacy and tolerability of this compound in relevant preclinical cancer models.
Such studies will be essential to fully elucidate the therapeutic potential of selective PARP-2 inhibition and to determine the relative advantages of this compound compared to established dual PARP inhibitors like Olaparib.
References
Validating Parp-2-IN-3's Selectivity for PARP-2 over PARP-1: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a chemical inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Parp-2-IN-3, a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2).
While this compound has been identified as a potent PARP-2 inhibitor, a quantitative validation of its selectivity for PARP-2 over PARP-1 is not available in the public domain based on the conducted research. The primary study on this compound focused on its inhibitory activity against PARP-2.[1][2][3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against PARP-2 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) value is presented below.
| Compound | Target | IC50 (µM) |
| This compound (Compound 12) | PARP-2 | 0.07[1][2][3] |
| This compound (Compound 12) | PARP-1 | Data not available |
Experimental Protocol: In Vitro PARP Inhibition Assay
The following is a generalized protocol for a biochemical assay to determine the inhibitory activity of a compound against PARP enzymes. The specific conditions for the this compound study may have varied in detail.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific PARP enzyme (PARP-1 or PARP-2).
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Histone H1 (as a substrate for PARP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), biotinylated
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate for detection (e.g., HRP-conjugated anti-biotin antibody and a suitable chromogenic or chemiluminescent substrate)
-
Plate reader
Procedure:
-
Coating of Microplates: Histone H1 is coated onto the wells of a microplate and incubated to allow for binding. The plate is then washed to remove any unbound histone.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, activated DNA, and the respective PARP enzyme (PARP-1 or PARP-2).
-
Inhibitor Addition: The test compound (this compound) is added to the wells at various concentrations. A control with no inhibitor is also included.
-
Initiation of PARP Reaction: The enzymatic reaction is initiated by adding biotinylated NAD+ to all wells. The plate is then incubated to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histone substrate.
-
Stopping the Reaction: The reaction is stopped by washing the plate to remove the reaction mixture.
-
Detection of Biotinylated Histones: A detection reagent, such as a streptavidin-HRP conjugate, is added to the wells. This will bind to the biotinylated ADP-ribose chains on the immobilized histones.
-
Signal Generation: After another wash step, a suitable substrate for HRP is added to generate a colorimetric or chemiluminescent signal.
-
Data Acquisition and Analysis: The signal intensity in each well is measured using a plate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
Conclusion
References
- 1. PARP-2 and PARP-3 are selectively activated by 5' phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP-2 and PARP-3 are selectively activated by 5′ phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Parp-2-IN-3 Cross-Reactivity with PARP Family Members
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the PARP-2 inhibitor, Parp-2-IN-3, with supporting experimental data and protocols.
The poly (ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in various cellular processes, including DNA repair, genomic stability, and cell death. While PARP-1 has been a primary target for cancer therapy, interest in the selective inhibition of other PARP family members, such as PARP-2, is growing. This compound has emerged as a potent inhibitor of PARP-2, with a reported half-maximal inhibitory concentration (IC50) of 0.07 µM[1]. Understanding the selectivity profile of this inhibitor across the entire PARP family is critical for its development as a research tool and potential therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of this compound with other PARP family members, alongside detailed experimental protocols for assessing inhibitor selectivity.
Data Presentation: Inhibitor Selectivity Profile
A comprehensive analysis of an inhibitor's selectivity involves screening it against a panel of related enzymes. While extensive public data on the full PARP family cross-reactivity of this compound is limited, the following table summarizes the currently available inhibitory data and provides a template for a complete selectivity profile.
| PARP Family Member | This compound IC50 (µM) | Reference |
| PARP-2 | 0.07 | [1] |
| PARP-1 | Data Not Available | |
| PARP-3 | Data Not Available | |
| TNKS-1 (PARP-5a) | Data Not Available | |
| TNKS-2 (PARP-5b) | Data Not Available |
Note: The lack of publicly available data for other PARP family members highlights the necessity for further comprehensive screening to fully characterize the selectivity of this compound.
Experimental Protocols
The determination of an inhibitor's IC50 value and its selectivity profile relies on robust and standardized biochemical assays. Several methods are commonly employed to measure PARP enzyme activity and its inhibition.
In Vitro PARP Enzymatic Assay (Chemiluminescent)
This is a widely used method for determining the potency of PARP inhibitors.
Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme. The inhibitor's potency is determined by its ability to reduce PAR production.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP-1, PARP-2, etc.)
-
Histone proteins (or other suitable protein substrate)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
PARP inhibitor (e.g., this compound) at various concentrations
-
Anti-PAR monoclonal antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
96-well microplates (white, for chemiluminescence)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Coating: Coat the wells of a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Reaction Setup: In each well, add the assay buffer, activated DNA, NAD+, and the PARP enzyme.
-
Inhibitor Addition: Add the PARP inhibitor at a range of concentrations to the respective wells. Include a control group with no inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the wells to remove the reaction mixture.
-
Add the anti-PAR monoclonal antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the chemiluminescent HRP substrate.
-
-
Measurement: Immediately measure the chemiluminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the signal.
Fluorescence Polarization (FP) Assay
This homogeneous assay format is suitable for high-throughput screening.
Principle: This method measures the binding of a fluorescently labeled NAD+ analog or a fluorescently labeled DNA substrate to the PARP enzyme. Inhibition of the enzyme's activity can be detected by a change in the fluorescence polarization signal.
Materials:
-
Recombinant human PARP enzyme
-
Fluorescently labeled NAD+ analog or DNA substrate
-
Assay buffer
-
PARP inhibitor at various concentrations
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In the wells of a 384-well plate, add the assay buffer, PARP enzyme, and the fluorescent probe.
-
Inhibitor Addition: Add the PARP inhibitor at a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key steps and relationships.
Caption: PARP activation and inhibition pathway in the DNA damage response.
Caption: General experimental workflow for determining PARP inhibitor IC50.
References
Comparative Analysis of Parp-2-IN-3 and Rucaparib in DNA Repair
A Head-to-Head Look at Two PARP Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a detailed comparative analysis of two such inhibitors: Parp-2-IN-3, a potent PARP-2 inhibitor, and Rucaparib, a clinically approved inhibitor of PARP-1, -2, and -3. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to understand the nuanced differences in their biochemical activity and cellular effects on DNA repair pathways.
Biochemical Potency and Selectivity
A critical determinant of a PARP inhibitor's biological effect is its potency and selectivity against different PARP isoforms. Rucaparib is a well-characterized inhibitor of PARP-1, PARP-2, and PARP-3.[1][2] In contrast, this compound is highlighted as a potent PARP-2 inhibitor.[3] The available data on their half-maximal inhibitory concentrations (IC50) are summarized below. A key missing piece of data for a comprehensive comparison is the IC50 value of this compound against PARP-1.
| Inhibitor | Target | IC50 |
| This compound | PARP-2 | 0.07 µM[3] |
| PARP-1 | Data not available | |
| Rucaparib | PARP-1 | 0.8 nM - 1.4 nM[1] |
| PARP-2 | 0.17 nM - 0.5 nM[1] | |
| PARP-3 | 28 nM[1] |
Cellular Activity and Impact on DNA Repair
The efficacy of PARP inhibitors is intrinsically linked to their ability to disrupt DNA repair processes within cancer cells, leading to synthetic lethality in tumors with pre-existing DNA repair defects, such as BRCA1/2 mutations. This disruption is often measured by the induction of DNA damage markers like γH2AX and the modulation of homologous recombination (HR) repair proteins like RAD51.
Cytotoxicity
This compound has demonstrated cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231 and the estrogen receptor-positive breast cancer cell line MCF-7, with IC50 values of 6.14 µM and 6.05 µM, respectively.[3] In MCF-7 cells, treatment with this compound led to cell cycle arrest at the G2/M phase and induced both apoptosis and necrosis.[3] Rucaparib has also shown potent antiproliferative activity in various cancer cell lines, particularly those with BRCA mutations.[1]
Induction of DNA Damage and Impact on Homologous Recombination
Rucaparib treatment has been shown to significantly increase the formation of γH2AX foci, a marker of DNA double-strand breaks, in ovarian cancer cell lines.[4] Furthermore, studies have demonstrated that Rucaparib can modulate the formation of RAD51 foci, a key step in homologous recombination.[1][5] Specifically, in homologous recombination deficient cells, the induction of RAD51 foci is not significant, whereas a significant increase is observed in BRCA wild-type cells.[1]
While the direct effect of this compound on γH2AX and RAD51 foci formation has not been explicitly reported in the available literature, its induction of apoptosis and cell cycle arrest suggests an underlying mechanism involving the potentiation of DNA damage.[3] Further experimental data is required to directly compare its impact on these key DNA repair markers with that of Rucaparib.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experimental assays are provided below.
PARP1 Enzymatic Assay (Fluorometric)
This assay quantifies the activity of PARP1 by measuring the consumption of its substrate, NAD+.
Principle: The assay measures the amount of NAD+ remaining after the PARP1 enzymatic reaction. The remaining NAD+ is converted into a highly fluorescent product. A decrease in fluorescence compared to the control indicates PARP1 activity, and the inhibition of this decrease is used to determine the IC50 of an inhibitor.
Protocol:
-
Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, activated DNA, NAD+ solution, and the test inhibitor at various concentrations.
-
Assay Reaction: In a 384-well plate, add the assay buffer, activated DNA, and the test inhibitor or vehicle control.
-
Add the PARP1 enzyme to initiate the reaction and incubate.
-
Add NAD+ to start the PARylation reaction and incubate.
-
Signal Detection: Stop the reaction and add a reagent that converts the remaining NAD+ to a fluorescent product.
-
Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[6]
Immunofluorescence Staining for γH2AX and RAD51 Foci
This method is used to visualize and quantify the formation of nuclear foci of γH2AX and RAD51, which are markers for DNA double-strand breaks and homologous recombination repair activity, respectively.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitor at the desired concentration and duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100).
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for γH2AX and RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.[5]
Visualizing the Mechanism: DNA Repair Pathways and Experimental Workflow
To better understand the context of this comparative analysis, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: DNA Damage Response and PARP Inhibition.
Caption: Experimental Workflow for PARP Inhibitor Comparison.
Conclusion
Rucaparib is a potent inhibitor of PARP-1, -2, and -3, with a well-documented impact on DNA repair pathways, leading to synthetic lethality in HR-deficient tumors. This compound is a potent PARP-2 inhibitor with demonstrated cytotoxicity in breast cancer cell lines. A direct, comprehensive comparison of their effects on DNA repair is currently limited by the lack of publicly available data on the full PARP selectivity profile of this compound and its specific effects on DNA damage markers like γH2AX and RAD51. Further preclinical studies directly comparing these two inhibitors are necessary to fully elucidate their relative strengths and potential therapeutic applications. The provided experimental protocols offer a framework for conducting such comparative investigations.
References
- 1. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Somatic Mutations Restoring RAD51C and RAD51D Associated with Acquired Resistance to the PARP Inhibitor Rucaparib in High-Grade Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Parp-2-IN-3: Evaluating Anti-Tumor Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative analysis of a novel and potent PARP-2 selective inhibitor, Parp-2-IN-3, against the clinically approved PARP inhibitor, Olaparib.
Disclaimer: It is important to note that while in vitro data for this compound is available, there is currently no publicly accessible in vivo xenograft data for this compound. Therefore, this guide presents a comparison of the in vitro performance of this compound with both in vitro and in vivo data for Olaparib to offer a comprehensive, albeit indirect, evaluation of its potential anti-tumor effects.
Mechanism of Action: Targeting the DNA Damage Response
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs). When these breaks occur, PARP is recruited to the site and synthesizes a chain of poly (ADP-ribose) (PAR), which in turn recruits other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes responsible for homologous recombination (HR) repair of DSBs, such as BRCA1 and BRCA2, this accumulation of DSBs leads to cell death through a concept known as synthetic lethality.
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
In Vitro Performance: this compound vs. Olaparib
This compound has demonstrated potent and selective inhibition of PARP-2 in enzymatic assays and significant cytotoxic effects against breast cancer cell lines.[1] To provide a comparative perspective, we have summarized its in vitro activity alongside that of Olaparib, a well-characterized PARP inhibitor with broad activity against both PARP-1 and PARP-2.
| Parameter | This compound | Olaparib |
| Target | PARP-2 | PARP-1 and PARP-2 |
| IC50 (PARP-2) | 0.07 µM[1] | ~1 nM |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| IC50 (Cell Viability) | 6.14 ± 0.5 µM[1] | 3.7 - 31 µM |
| Cell Line | MCF-7 (ER-Positive Breast Cancer) | MCF-7 (ER-Positive Breast Cancer) |
| IC50 (Cell Viability) | 6.05 ± 0.4 µM[1] | Not explicitly stated in the same study, but generally falls within a similar micromolar range in non-BRCA mutated lines. |
| Mechanism of Action | G2/M cell cycle arrest, induction of apoptosis and necrosis[1] | Inhibition of PARP, leading to accumulation of DNA damage and apoptosis, particularly in HR-deficient cells. |
Experimental Protocols: In Vitro Cytotoxicity Assays
This compound Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 and MCF-7 cells were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of this compound for 24 hours.
-
MTT Reagent Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Olaparib Cytotoxicity Assay (General Protocol)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of Olaparib concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis: IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Anti-Tumor Efficacy: Olaparib in a Breast Cancer Xenograft Model
As no in vivo data for this compound is available, this section details a representative experimental workflow and findings for Olaparib in a breast cancer patient-derived xenograft (PDX) model. This provides a benchmark for the expected in vivo anti-tumor activity of a potent PARP inhibitor.
Caption: A typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Representative Olaparib Xenograft Study Data
| Parameter | Olaparib Treatment Group | Vehicle Control Group |
| Xenograft Model | Breast Cancer Patient-Derived Xenograft (BRCA-mutated) | Breast Cancer Patient-Derived Xenograft (BRCA-mutated) |
| Drug Administration | 50 mg/kg, oral gavage, daily | Vehicle, oral gavage, daily |
| Treatment Duration | 28 days | 28 days |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to control | Progressive tumor growth |
| Toxicity | Generally well-tolerated with minimal body weight loss | No treatment-related toxicity |
Experimental Protocol: Breast Cancer Xenograft Model (Olaparib)
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude) are used.
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-436, a BRCA1-mutant line) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. Olaparib is typically formulated in a vehicle solution and administered orally by gavage daily. The control group receives the vehicle alone.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
This compound exhibits high potency as a selective PARP-2 inhibitor in vitro, with significant cytotoxic effects against breast cancer cell lines. Its in vitro profile suggests it is a promising candidate for further preclinical development. However, the absence of in vivo data is a critical gap in its evaluation.
For a comprehensive assessment of its therapeutic potential, future studies should focus on:
-
In vivo xenograft studies: Validating the anti-tumor efficacy of this compound in various breast cancer xenograft models, including those with and without BRCA mutations, is essential.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the drug's absorption, distribution, metabolism, and excretion profiles, as well as its target engagement in vivo.
-
Toxicity studies: Assessing the safety profile of this compound in animal models.
A direct comparison of the in vivo efficacy of this compound with established PARP inhibitors like Olaparib in head-to-head xenograft studies will be crucial to determine its relative therapeutic index and potential advantages as a selective PARP-2 inhibitor. Researchers are encouraged to conduct these pivotal studies to fully elucidate the anti-tumor potential of this promising compound.
References
Reproducibility of PARP-2 Inhibitor-Induced Apoptosis Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis is a key mechanism by which Poly (ADP-ribose) polymerase (PARP) inhibitors exert their anti-cancer effects. While the therapeutic potential of these inhibitors is significant, their efficacy in triggering programmed cell death can vary considerably across different cancer cell lines. This guide provides a comparative analysis of the reproducibility of apoptosis induced by PARP-2 inhibitors, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their study design and interpretation of results. As specific experimental data for "Parp-2-IN-3" is not publicly available, this guide focuses on well-characterized and clinically relevant PARP inhibitors, such as Olaparib and Talazoparib, to illustrate the principles of cell line-dependent apoptotic responses.
Mechanism of Action: PARP Inhibition and Apoptosis
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of these enzymes leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis. This concept is known as synthetic lethality.[1] Furthermore, some PARP inhibitors "trap" PARP enzymes on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and promotes cell death.[1][2] The mode of cell death, however, is not universally apoptosis and can be cell-line dependent.[3][4]
Comparative Analysis of Apoptotic Induction
The apoptotic response to PARP inhibitors is not uniform across all cell lines. Genetic background, particularly the status of key DNA damage response proteins like ATM and p53, can significantly influence whether a cell undergoes apoptosis, necrosis, or another form of cell death.[3][4]
Quantitative Data on Apoptosis Induction
The following tables summarize quantitative data on the effects of PARP inhibitors on apoptosis and cell viability in various cancer cell lines.
Table 1: Cell Death Modality Induced by Olaparib in Malignant Lymphocyte Cell Lines
| Cell Line | ATM Status | p53 Status | Predominant Cell Death Modality |
| Reh | Proficient | Wild-type | Apoptosis |
| Granta-519 | Partially Deficient | Mutated | Apoptosis |
| U698 | Proficient | Deficient | Necrosis |
| JVM-2 | Proficient | Wild-type | Necrosis |
Data synthesized from a study investigating the cell line-dependent effects of the PARP inhibitor Olaparib.[3]
Table 2: Apoptosis Induction by Olaparib in Combination with Paclitaxel (B517696) in Bcap37 Breast Cancer Cells
| Treatment | 24h Apoptosis Rate (%) | 48h Apoptosis Rate (%) | 72h Apoptosis Rate (%) |
| Paclitaxel alone | 10.1 ± 1.2 | 15.2 ± 1.5 | 20.3 ± 1.8 |
| Paclitaxel + Olaparib (100 mg) | 15.3 ± 1.6 | 22.8 ± 2.1 | 30.5 ± 2.5 |
| Paclitaxel + Olaparib (200 mg) | 18.9 ± 1.9 | 28.4 ± 2.6 | 38.1 ± 3.1 |
| Paclitaxel + Olaparib (400 mg) | 23.5 ± 2.2 | 35.1 ± 3.0 | 45.8 ± 3.7* |
*P<0.05 compared to paclitaxel alone. Data represents mean ± SD.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to assess PARP inhibitor-induced apoptosis.
Annexin V/Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
-
Viable cells are Annexin V-FITC and PI negative.
-
Early apoptotic cells are Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
-
Western Blot Analysis for Cleaved PARP and Caspase-3
This technique detects the cleavage of PARP and pro-caspase-3, which are hallmarks of apoptosis.
-
Cell Lysis:
-
Treat cells with the PARP inhibitor at the desired concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, total PARP, cleaved caspase-3, and total caspase-3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in PARP inhibitor-induced apoptosis and the experimental procedures used to study them.
Caption: PARP-2 inhibitor induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of PARP Inhibitors: Featuring Parp-2-IN-3
This guide provides a detailed comparison of the pharmacokinetic properties of the novel PARP-2 inhibitor, Parp-2-IN-3, with established PARP inhibitors currently in clinical use: Olaparib, Niraparib, Rucaparib, and Talazoparib. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. The information presented is based on available preclinical and clinical data.
It is important to note that while extensive pharmacokinetic data are available for the established PARP inhibitors, the data for this compound are currently based on in silico predictions. As of the latest literature review, experimental in vivo pharmacokinetic data for this compound have not been published. This guide will clearly distinguish between experimentally determined and predicted data.
Pharmacokinetic Properties Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and the established PARP inhibitors. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | This compound | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Bioavailability (%) | Predicted to have appropriate oral bioavailability | ~30-50 (capsule), Higher for tablet | ~73 | ~36 | ~100 |
| Time to Peak Concentration (Tmax) (hours) | Not Available | ~1.5-3 | ~3 | ~1.9 | ~1-2 |
| Plasma Half-life (t½) (hours) | Not Available | ~15 | ~36 | ~17-26 | ~90 |
| Peak Plasma Concentration (Cmax) (ng/mL) | Not Available | ~5,100 (400 mg BID) | ~804 (300 mg QD) | ~1,940 (600 mg BID) | ~16.4 (1 mg QD) |
| Area Under the Curve (AUC) (ng·h/mL) | Not Available | ~37,900 (400 mg BID) | ~18,600 (300 mg QD) | ~16,900 (0-12h, 600 mg BID) | ~208 (1 mg QD) |
| Metabolism | Not Available | Primarily CYP3A4/5 | Carboxylesterases | CYP2D6, CYP1A2, CYP3A4 | Minimal hepatic metabolism |
| Excretion | Not Available | Urine (44%) and Feces (42%) | Urine (47.5%) and Feces (38.8%) | Primarily Feces | Urine (54.6%) and Feces (13.6%) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies typically employed in the pharmacokinetic studies of the established PARP inhibitors.
General Preclinical Pharmacokinetic Study Design
In vivo pharmacokinetic studies for novel compounds like this compound are initially conducted in animal models (e.g., mice, rats, dogs) to determine their ADME profiles. These studies typically involve:
-
Animal Models: Use of appropriate animal strains (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Administration of the compound via intravenous (IV) and oral (PO) routes to determine absolute bioavailability. A range of doses is often tested to assess dose proportionality.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation.
-
Bioanalysis: Quantification of the drug concentration in plasma samples is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Clinical Pharmacokinetic Study Design (for Established Inhibitors)
The data for Olaparib, Niraparib, Rucaparib, and Talazoparib are derived from Phase I and II clinical trials in cancer patients. The general design of these studies includes:
-
Patient Population: Enrollment of patients with advanced solid tumors, often with specific genetic mutations (e.g., BRCA1/2).
-
Study Design: Open-label, dose-escalation, or dose-expansion studies to determine the safety, tolerability, and pharmacokinetic profile.
-
Dosing Regimen: Administration of the drug as a single agent, either once or twice daily, in continuous cycles.
-
Pharmacokinetic Sampling: Intensive blood sampling is conducted on day 1 and at steady-state (e.g., day 15 or 22) at multiple time points before and after drug administration.
-
Bioanalytical Method: Validated LC-MS/MS assays are used to measure drug concentrations in plasma.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or population pharmacokinetic modeling approaches.
PARP Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the critical role of PARP enzymes in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism by which PARP inhibitors induce synthetic lethality in cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations).
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
The following diagram outlines a typical experimental workflow for assessing the pharmacokinetic properties of a novel compound like this compound in a preclinical setting.
Caption: A typical preclinical pharmacokinetic experimental workflow.
Logical Relationship of PARP Inhibition and Synthetic Lethality
The following diagram illustrates the logical relationship that forms the basis of synthetic lethality, the therapeutic principle behind PARP inhibitors.
Caption: The principle of synthetic lethality with PARP inhibitors.
validation of Parp-2-IN-3 target engagement in cellular thermal shift assays
For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic compound with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies for assessing the target engagement of PARP2 inhibitors, with a focus on the challenges and alternatives to the Cellular Thermal Shift Assay (CETSA).
While the Cellular Thermal Shift Assay (CETSA) has become a valuable tool for confirming target engagement for many proteins, its application to Poly(ADP-ribose) polymerase 2 (PARP2) has proven challenging. Multiple studies have reported negligible shifts in the thermal stability of endogenous PARP2 upon inhibitor binding, making it difficult to quantify target engagement using this method.[1][2] This guide explores alternative approaches and provides comparative data for well-characterized PARP inhibitors to aid researchers in designing robust target validation experiments.
The Challenge of PARP2 Target Validation with CETSA
The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature. This change in thermal stability is then quantified to determine the extent of target engagement. However, in the case of PARP2, this ligand-induced stabilization is not readily observed in standard CETSA experiments.[1][2]
In contrast, target engagement for PARP1, a closely related enzyme, is readily measurable using CETSA, and various inhibitors have been shown to induce a significant thermal shift.[3] This difference highlights the specific challenges associated with assessing PARP2 engagement and underscores the need for alternative methodologies.
CeTEAM: A Robust Alternative for Quantifying PARP2 Engagement
A promising alternative to conventional CETSA for assessing PARP2 target engagement is the Cellular Target Engagement by Accumulation of Mutants (CeTEAM) assay.[1][2][4] This method utilizes a destabilized mutant of the target protein fused to a reporter, such as a fluorescent protein. In the absence of a binding ligand, the mutant protein is degraded. However, upon inhibitor binding, the mutant protein is stabilized, leading to its accumulation, which can be quantified.
The CeTEAM assay has been successfully employed to create a duplexed system for simultaneously monitoring the target engagement of both PARP1 and PARP2 with a panel of inhibitors.[1][5] This provides a powerful tool for determining the selectivity and potency of compounds for both isoforms within a cellular context.
Comparative Analysis of PARP Inhibitor Target Engagement
While direct CETSA data for Parp-2-IN-3 is not publicly available, the following table presents comparative data for other well-characterized PARP inhibitors, primarily focusing on the more successful CeTEAM assay for PARP2. For context, biochemical IC50 values are also included.
| Compound | PARP1 CeTEAM EC50 (nM) | PARP2 CeTEAM EC50 (nM) | PARP1 Biochemical IC50 (nM) | PARP2 Biochemical IC50 (nM) |
| Olaparib | ~10.7 | ~5.3 | 1 | 1.2 |
| Rucaparib | ~50.9 | Not Reported | 0.5 - 1 | 0.2 - 0.3 |
| Niraparib | ~10.9 | ~133 | 3.8 | 2.1 |
| Talazoparib | ~2 | Not Reported | 0.5 - 1 | 0.2 |
| Senaparib | ~10.7 | ~5.3 | Not Reported | Not Reported |
| AZD5305 | >10,000 | >10,000 | Not Reported | Not Reported |
Note: CeTEAM data is derived from studies using the duplexed PARP1 L713F-GFP and PARP2 L269A-mCherry biosensors.[1][4] Biochemical IC50 values are sourced from various publications and serve as a general reference.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - General Protocol for PARP1
This protocol is a generalized procedure for assessing PARP1 target engagement. As noted, its success with endogenous PARP2 is limited.
1. Cell Culture and Treatment:
- Plate cells (e.g., MDA-MB-436) and grow to 70-80% confluency.
- Treat cells with the desired concentrations of the PARP inhibitor or vehicle (e.g., DMSO) for 1 hour at 37°C.
2. Heat Challenge:
- Harvest cells and resuspend in PBS supplemented with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
- Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant (soluble fraction).
- Determine the protein concentration of the soluble fractions.
- Analyze the amount of soluble PARP1 by Western blotting or other protein detection methods like AlphaScreen.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the normalized signal against the temperature to generate a melting curve.
- The shift in the melting curve between the vehicle- and inhibitor-treated samples indicates target stabilization.
- For isothermal dose-response experiments, a single temperature is used, and the amount of soluble protein is plotted against the inhibitor concentration to determine an EC50 value.
Cellular Target Engagement by Accumulation of Mutants (CeTEAM) Assay - Workflow
1. Cell Line Generation:
- Generate a stable cell line expressing a destabilized mutant of PARP2 (e.g., L269A) fused to a reporter protein (e.g., mCherry). A corresponding PARP1 mutant (e.g., L713F) fused to a different reporter (e.g., GFP) can be co-expressed for duplexed analysis.
2. Cell Culture and Treatment:
- Plate the engineered cells in a multi-well format suitable for imaging.
- Treat the cells with a range of concentrations of the PARP inhibitors.
3. Live-Cell Imaging:
- After a suitable incubation period (e.g., 24 hours), stain the cell nuclei with a dye like Hoechst 33342.
- Acquire images using a high-content imaging system, capturing the fluorescence from the reporter proteins (e.g., GFP and mCherry) and the nuclear stain.
4. Image Analysis:
- Use image analysis software to identify individual nuclei.
- Quantify the mean fluorescence intensity of the PARP1-GFP and PARP2-mCherry reporters within each nucleus.
5. Data Analysis:
- Plot the mean fluorescence intensity against the inhibitor concentration.
- Fit the data to a dose-response curve to determine the EC50 for the stabilization of each biosensor.
Visualizing Key Processes
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
References
- 1. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. [publications.scilifelab.se]
A Comparative Analysis of PARP Inhibitors: Parp-2-IN-3 vs. PARP1/2-IN-3 (Compound 29)
This guide provides a detailed, data-driven comparison between two distinct poly(ADP-ribose) polymerase (PARP) inhibitors: Parp-2-IN-3 (also known as Compound 12) and PARP1/2-IN-3 (also known as Compound 29). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on their biochemical activity, cellular effects, and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for this compound and PARP1/2-IN-3, focusing on their inhibitory concentrations against target enzymes and in cellular models.
| Feature | This compound (Compound 12) | PARP1/2-IN-3 (Compound 29) |
| Primary Target(s) | PARP-2 | PARP-1 and PARP-2 |
| PARP-1 IC₅₀ | Not Reported | 0.2235 nM[1] |
| PARP-2 IC₅₀ | 0.07 µM (70 nM)[2] | <0.001 nM[1] |
| Cellular Activity | MDA-MB-231 (Breast Cancer): IC₅₀ = 6.14 µM[2]MCF-7 (Breast Cancer): IC₅₀ = 6.05 µM[2] | Capan-1 (Pancreatic Cancer, WT & Resistant): IC₅₀ = 1.82 - 9.98 nM[1] |
| Reported In Vivo Activity | Appropriate predicted oral bioavailability[2] | Exhibits antitumor efficacy in mice[1] |
Note: The reported PARP-2 IC₅₀ for PARP1/2-IN-3 is exceptionally low (<1 pM) as per the supplier data sheet.[1] The cellular IC₅₀ values for PARP1/2-IN-3 reflect its potent anti-proliferative effects.
Mechanism of Action
Both compounds function as inhibitors of the PARP family of enzymes, which are crucial for the DNA damage response (DDR). PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA single-strand breaks (SSBs).[3][4] Upon activation, they catalyze the synthesis of long polymers of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, using NAD+ as a substrate.[5][6] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.[5][7]
PARP inhibitors competitively bind to the catalytic domain of PARP enzymes, occupying the binding site for NAD+.[5][8] This inhibition prevents the formation of PAR chains, thereby stalling the SSB repair process. In normal cells, alternative repair pathways can compensate. However, in cancer cells with deficiencies in other repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, these unrepaired SSBs are converted into toxic DNA double-strand breaks (DSBs) during replication. This leads to genomic instability, cell cycle arrest, and ultimately, cell death through a mechanism known as synthetic lethality.[5][7]
Key Differences in Mechanism:
-
This compound is a selective inhibitor of PARP-2.[2] While PARP-1 is responsible for the majority of PAR synthesis upon DNA damage, PARP-2 also plays a distinct role in base excision repair (BER) and maintaining genomic stability.[7][9][10] Inhibiting PARP-2 specifically can help elucidate its unique biological functions.
-
PARP1/2-IN-3 is a dual inhibitor, potently targeting both PARP-1 and PARP-2.[1] This broader inhibition profile is characteristic of many clinically approved PARP inhibitors and is designed to comprehensively shut down PARP-dependent DNA repair, maximizing the synthetic lethality effect in susceptible cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. scbt.com [scbt.com]
- 10. Characterization of DNA ADP-ribosyltransferase activities of PARP2 and PARP3: new insights into DNA ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
confirming the allosteric mechanism of PARP-2 activation for inhibitor studies
For researchers, scientists, and drug development professionals, understanding the nuances of PARP-2 activation is critical for the development of next-generation inhibitors with improved efficacy and safety profiles. This guide provides a comparative analysis of the allosteric mechanisms governing PARP-2 activity and the impact of various inhibitors, supported by experimental data and detailed protocols.
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR), playing a crucial role in the repair of single-strand DNA breaks. Its activation is a tightly regulated process involving an allosteric mechanism initiated by the detection of DNA damage.[1][2][3] This guide delves into this allosteric activation and explores how different classes of PARP inhibitors (PARPi) can modulate this mechanism, leading to varied biological outcomes.
The Allosteric Activation of PARP-2: A Two-Step Process
The activation of PARP-2 is initiated by its recognition of DNA breaks, particularly those with a 5' phosphate (B84403) group, which are common intermediates in DNA repair.[3] This process can be understood through a two-step allosteric mechanism:
-
DNA Damage Sensing: The N-terminal DNA-binding domains of PARP-2, primarily the WGR domain, recognize and bind to the site of DNA damage.[1][3][4]
-
Conformational Change and Catalytic Activation: This binding event triggers a cascade of conformational changes that are transmitted to the C-terminal catalytic domain. This allosteric communication relieves an autoinhibitory state, opening up the active site for NAD+ to bind and initiating the synthesis of poly(ADP-ribose) (PAR) chains.[1][2][3] These PAR chains then recruit other DNA repair factors to the site of damage.
This intricate allosteric regulation ensures that PARP-2 activity is spatially and temporally controlled, preventing inappropriate PARylation that could be detrimental to the cell.
PARP Inhibitors: Beyond Catalytic Inhibition
PARP inhibitors have emerged as a successful class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] While their primary mechanism of action is the inhibition of PARP's catalytic activity, a more complex picture has emerged, revealing that some inhibitors also exert their effects through an allosteric mechanism termed "reverse allostery" or "PARP trapping."[1][4][6][7]
This phenomenon describes the ability of certain inhibitors, upon binding to the catalytic site, to allosterically enhance the affinity of PARP for DNA, effectively "trapping" the enzyme on the DNA break.[1][4][6][7] These trapped PARP-DNA complexes can be more cytotoxic than the loss of catalytic activity alone, as they can obstruct DNA replication and lead to cell death.[7][8]
Interestingly, the allosteric trapping effect of clinical PARP inhibitors differs between PARP-1 and PARP-2. While most clinical PARPis do not exhibit a strong pro-retention effect on PARP-1, several demonstrate a significant trapping effect on PARP-2.[1][4] This differential behavior may contribute to both the therapeutic efficacy and the specific toxicity profiles of these drugs.[1]
Comparative Analysis of PARP-2 Inhibitors
The following table summarizes the comparative effects of several well-characterized PARP inhibitors on PARP-2, focusing on their catalytic inhibition and their allosteric trapping potential.
| Inhibitor | Target(s) | PARP-2 IC50 (nM) | PARP-2 Trapping/Retention | Key Characteristics |
| Olaparib | PARP1/2 | ~0.2-0.3[9] | Moderate pro-retention[1][4] | One of the first approved PARP inhibitors; shows trapping on PARP-2.[1][5][8][10] |
| Rucaparib | PARP1/2 | ~0.2-0.3[9] | Strong pro-retention[1][4] | Exhibits a significant reverse allosteric effect on PARP-2.[1][4] |
| Niraparib | PARP1/2 | ~2-4[9] | Strong pro-retention[1][4] | Potent PARP-2 trapper.[1][4][8] |
| Talazoparib | PARP1/2 | ~0.2[9] | Strongest pro-retention[1][4] | The most potent PARP trapper among the approved inhibitors.[5][10] |
| Veliparib | PARP1/2 | ~2-4[9] | Pro-release (no trapping)[1][4] | Primarily a catalytic inhibitor with minimal to no trapping effect on PARP-2.[1][4][5][8] |
| AZD5305 | PARP1 selective | - | Clear pro-retention effect[1][6][11] | A newer generation inhibitor with a clear reverse allosteric effect on PARP-2.[1][6][11] |
Note: IC50 values can vary depending on the assay conditions. The trapping effect is a qualitative summary of findings from multiple studies.
Experimental Protocols for Studying PARP-2 Allosteric Mechanisms
Validating the allosteric activation and inhibition of PARP-2 requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) DNA Competition Assay
This assay is used to measure the dissociation rate (off-rate) of PARP-2 from a fluorescently labeled DNA probe in the presence and absence of an inhibitor. A slower off-rate in the presence of an inhibitor indicates a trapping effect.
-
Materials:
-
Purified recombinant PARP-2 protein.
-
Fluorescently labeled DNA probe with a 5' phosphate nick.
-
Unlabeled competitor DNA.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween-20).
-
PARP inhibitors dissolved in DMSO.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Incubate PARP-2 (e.g., 40 nM) with the fluorescently labeled DNA probe (e.g., 5 nM) in the assay buffer for 30 minutes at room temperature to allow for binding equilibrium.[6]
-
Add the PARP inhibitor at the desired concentration (or DMSO as a vehicle control) and incubate for an additional 30 minutes.[6]
-
Initiate the dissociation reaction by adding a large excess of unlabeled competitor DNA (e.g., 2 µM).[6]
-
Immediately begin measuring the fluorescence polarization over time.
-
Fit the resulting data to a single exponential decay curve to calculate the off-rate (k_off). A lower k_off in the presence of the inhibitor indicates a stabilizing/trapping effect.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding and dissociation kinetics of PARP-2 to DNA.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated sensor chip.
-
Biotinylated DNA with a 5' phosphate nick.
-
Purified recombinant PARP-2 protein.
-
Running buffer (e.g., HBS-EP+).
-
PARP inhibitors dissolved in DMSO.
-
-
Protocol:
-
Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip.
-
Inject a solution of PARP-2 (e.g., 60 nM) in the presence of the inhibitor or DMSO over the chip surface to monitor the association phase.[6]
-
Switch to running buffer containing the inhibitor or DMSO to monitor the dissociation phase.
-
To accelerate dissociation and measure trapping, a pulse of non-biotinylated competitor DNA can be injected during the dissociation phase.[6]
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Cellular PARP-2 Trapping Assay
This assay visualizes the accumulation of PARP-2 at sites of DNA damage within cells, providing a physiological measure of trapping.
-
Materials:
-
Cell line expressing GFP-tagged PARP-2 (e.g., in a PARP1/2 knockout background).
-
Laser micro-irradiation system.
-
Confocal microscope.
-
PARP inhibitors.
-
-
Protocol:
-
Culture the GFP-PARP-2 expressing cells on glass-bottom dishes.
-
Pre-treat the cells with the PARP inhibitor or DMSO for a defined period.
-
Induce localized DNA damage in a specific region of the nucleus using laser micro-irradiation.
-
Acquire time-lapse images of the irradiated region to monitor the recruitment and retention of GFP-PARP-2 at the damage site.
-
Quantify the fluorescence intensity at the damage site over time. Increased and prolonged accumulation in the presence of an inhibitor is indicative of trapping.[6]
-
Conclusion
The allosteric regulation of PARP-2 is a key determinant of its function in DNA repair. Understanding how PARP inhibitors modulate this allostery, particularly through the mechanism of "trapping," is crucial for the rational design of new therapeutic agents. The differential trapping effects of existing inhibitors on PARP-2 highlight the potential for developing next-generation compounds with tailored activity profiles, potentially leading to improved therapeutic windows and reduced side effects. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate these complex mechanisms and advance the field of PARP-targeted therapies.
References
- 1. Clinical PARP inhibitors allosterically induce PARP2 retention on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP-2 and PARP-3 are selectively activated by 5' phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Parp-2-IN-3
Essential guidance for the safe handling and disposal of the potent PARP-2 inhibitor, Parp-2-IN-3, ensuring the protection of laboratory personnel and the environment.
Researchers and drug development professionals utilizing this compound must follow rigorous disposal protocols to mitigate risks associated with this potent chemical compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following step-by-step procedures are based on established best practices for the disposal of hazardous research chemicals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the compound-specific SDS, when available, before handling or disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure all necessary safety measures are in place. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned, impervious lab coat is mandatory.
-
Respiratory Protection: Depending on the form of the compound and ventilation, a suitable respirator may be required, especially when handling the powder form.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
An eyewash station and safety shower must be readily accessible in the handling area.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[1] All waste must be collected by a certified hazardous waste management service.
1. Waste Segregation and Collection:
Proper segregation of waste is critical to ensure safe handling and disposal. Use designated, clearly labeled containers for each waste stream.
-
Solid Waste:
-
Unused/Expired Compound: Collect any unused or expired this compound powder in its original container or a new, tightly sealed container.
-
Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed plastic bag or container labeled as hazardous waste.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a sealed, chemical-resistant (e.g., plastic) container.
-
Rinsate: Any solvent used to rinse glassware or equipment contaminated with this compound should also be collected as hazardous liquid waste.
-
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.
-
Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from general lab traffic and incompatible chemicals until they are collected. These storage areas should be inspected weekly.[2]
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Clean:
-
Solid Spills: To avoid generating dust, carefully cover the powder with damp paper towels. Gently scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill using an inert material like vermiculite, sand, or chemical absorbent pads. Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution. All cleaning materials must be collected and disposed of as hazardous waste.
4. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste by a licensed and approved waste disposal company.
Data Presentation: Waste Management Summary
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid Chemical Waste | Unused or expired this compound powder. | Original or new, tightly sealed and labeled container. | Collection by certified hazardous waste service. |
| Contaminated Labware | Disposable items (pipette tips, gloves, tubes, etc.) that have come into contact with this compound. | Sealed, labeled plastic bag or puncture-proof container. | Collection by certified hazardous waste service. |
| Liquid Chemical Waste | Solutions containing this compound and contaminated rinsate from glassware. | Sealed, labeled, chemical-resistant (plastic preferred) container.[3] | Collection by certified hazardous waste service. |
| Spill Cleanup Materials | Contaminated absorbent pads, paper towels, and cleaning materials. | Sealed, labeled hazardous waste container. | Collection by certified hazardous waste service. |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or inactivation of this compound are not publicly available. Therefore, chemical treatment of this waste is not recommended. The standard and safest protocol is the segregation and disposal through a certified hazardous waste management service as outlined above.
Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Parp-2-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Parp-2-IN-3. The following procedures for handling, storage, and disposal are based on best practices for similar laboratory chemicals in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety Precautions
When handling this compound, it is essential to assume the compound is hazardous. Safety data sheets for other PARP inhibitors indicate potential risks such as skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory in the handling area.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on general laboratory safety standards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[1] | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended as they offer less protection against chemicals.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects eyes from splashes of liquids or airborne particles of the solid compound.[3][4] |
| Body Protection | A liquid-tight laboratory coat with an elastic band in the cuffs.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A particle filter respirator may be necessary for handling the solid form. | Minimizes the risk of inhaling the compound, especially in powder form. |
Donning and Doffing PPE:
To ensure safety and prevent contamination, PPE should be put on and removed in a specific order.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Doffing (Removing) PPE Workflow
Caption: Sequential process for safely removing Personal Protective Equipment to prevent contamination.
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All procedures involving this compound should be performed in a chemical fume hood to ensure adequate ventilation.
-
Handling Solid Form: Avoid the formation of dust when working with the powdered form of the compound.
-
Handling Liquid Form: Use caution to prevent splashes and aerosol generation when working with solutions of this compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal program.[5][6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder and contaminated consumables (e.g., pipette tips, tubes) in a dedicated, sealed, and clearly labeled hazardous waste container.[6] |
| Liquid Waste | Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[5][6] |
| Empty Containers | Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[6] |
Waste Container Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s)
-
The date the waste was first added
-
Contact information for the responsible researcher
Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
Spill Response
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.
-
Contain and Clean:
-
Solid Spills: Carefully cover the powder with damp paper towels to prevent dust from becoming airborne. Gently scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.
Mechanism of Action: Role in DNA Repair
This compound is an inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in the base excision repair (BER) pathway. PARP-2, along with PARP-1 and PARP-3, is activated by DNA strand breaks.[7][8] Specifically, they are preferentially activated by DNA breaks that have a 5' phosphate (B84403) group, which are intermediates in DNA repair.[7][8] Upon activation, PARP enzymes synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, which recruits other DNA repair factors to the site of damage.
PARP-2 Signaling Pathway in DNA Repair
Caption: Simplified signaling pathway of PARP-2 in the DNA damage response.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PARP-2 and PARP-3 are selectively activated by 5′ phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP-2 and PARP-3 are selectively activated by 5' phosphorylated DNA breaks through an allosteric regulatory mechanism shared with PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
